N-undecanoyl-L-Homoserine lactone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of N-undecanoyl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are pivotal in regulating gene expression in various Gram-negative bacteria through a mechanism known as quorum sensing. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of C11-HSL. It includes detailed experimental protocols for extraction and detection, a summary of its known biological activities with quantitative data, and a discussion of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers investigating bacterial communication and those involved in the development of novel antimicrobial strategies.
Discovery and Natural Occurrence
N-acyl-homoserine lactones (AHLs) were first identified as inducers of bioluminescence in the marine bacterium Vibrio fischeri[1]. This discovery paved the way for the identification of a wide array of AHLs with varying acyl chain lengths and modifications, each typically associated with specific bacterial species and functions.
While Pseudomonas aeruginosa is well-known for producing a range of AHLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), some evidence suggests that it may also produce this compound (C11-HSL) as a minor quorum-sensing signal. C11-HSL is notable for its rare odd-numbered acyl carbon chain.
Further research has pointed towards photosynthetic bacteria, such as Rhodopseudomonas palustris, as producers of novel and long-chain AHLs. While the primary signaling molecule identified in R. palustris is p-coumaroyl-homoserine lactone (pC-HSL), the enzymatic machinery for AHL synthesis in this and related species suggests a potential for the production of a diverse range of AHLs, including C11-HSL. The identification of C11-HSL in specific bacterial species remains an active area of research.
Biosynthesis of N-acyl-homoserine Lactones
The biosynthesis of AHLs is primarily catalyzed by enzymes belonging to the LuxI family of AHL synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl chain.
The general mechanism involves the acylation of the amino group of SAM by the acyl-ACP, followed by an intramolecular cyclization and lactonization, which releases the AHL molecule and 5'-methylthioadenosine (MTA). The specificity of the LuxI homolog determines the length and modification of the acyl chain of the produced AHL.
Isolation and Purification of this compound
The isolation of C11-HSL from bacterial cultures follows general protocols established for long-chain AHLs. These protocols typically involve solvent extraction of the culture supernatant followed by chromatographic purification.
Experimental Protocol: Extraction from Bacterial Culture
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Culture Growth: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa or a candidate long-chain AHL producer) in an appropriate liquid medium to the late exponential or early stationary phase, as AHL production is often cell-density dependent.
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Supernatant Collection: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant and collect the cell-free supernatant.
-
Solvent Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., hydrochloric acid) to protonate any carboxyl groups and improve extraction efficiency.
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Shake the mixture vigorously in a separatory funnel for 2-3 minutes and allow the phases to separate.
-
Collect the organic phase. Repeat the extraction process two more times with fresh organic solvent.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.
-
Filter the dried extract to remove the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), for further analysis.
Detection and Characterization
Several methods can be employed for the detection and characterization of C11-HSL, ranging from bioassays to sophisticated analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the initial detection and separation of AHLs. For long-chain AHLs like C11-HSL, reversed-phase TLC plates (e.g., C18) are typically used.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a C18 reversed-phase TLC plate.
-
Spotting: Spot a small volume (2-5 µL) of the concentrated extract onto the origin line of the TLC plate. Also, spot a C11-HSL standard for comparison.
-
Development: Develop the plate in a sealed chromatography chamber containing a mobile phase of 60% (v/v) methanol in water.
-
Visualization: After development, dry the plate and visualize the AHLs using an overlay of an appropriate biosensor strain. Agrobacterium tumefaciens NTL4 (pZLR4) is a common biosensor that can detect a broad range of AHLs. The production of a colored or fluorescent reporter by the biosensor at the location of the AHL spot indicates a positive result.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for the unambiguous identification and quantification of AHLs.
Experimental Protocol: HPLC-MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute the more hydrophobic long-chain AHLs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Monitor for the protonated molecule [M+H]⁺ of C11-HSL, which has a mass-to-charge ratio (m/z) of 270.2.
-
Fragmentation: For confirmation, tandem mass spectrometry (MS/MS) can be used to observe the characteristic fragment ion at m/z 102, which corresponds to the homoserine lactone ring.
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Quorum Sensing Signaling Pathway
The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.
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Signal Synthesis and Accumulation: At low cell density, the basal level of C11-HSL produced by the LuxI homolog diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C11-HSL increases.
-
Signal Perception: Once a threshold concentration is reached, C11-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor.
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Transcriptional Regulation: The C11-HSL/LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop.
References
The Function of N-undecanoyl-L-Homoserine Lactone in Quorum Sensing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism employed by bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.
This technical guide provides a comprehensive overview of N-undecanoyl-L-Homoserine lactone (C11-HSL), a long-chain AHL. While less extensively studied than other AHLs, C11-HSL is emerging as a relevant signaling molecule in specific biological contexts. This document will detail its chemical properties, known biological functions, associated signaling pathways, and key experimental methodologies for its study.
Core Concepts: The LuxI/R Quorum Sensing Circuit
The canonical signaling pathway for AHLs is the LuxI/LuxR-type quorum sensing system, first elucidated in the marine bacterium Vibrio fischeri.[1] This system serves as a model for understanding AHL-mediated communication in a wide array of Gram-negative bacteria. The fundamental components of this circuit are:
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LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. They catalyze the ligation of an acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which is subsequently cyclized to form the homoserine lactone ring.[2]
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LuxR-type Receptors: These are intracellular transcriptional regulators that act as the receptors for cognate AHLs. In the absence of their specific AHL, LuxR-type proteins are typically unstable and inactive.[3] Upon binding to the AHL, the receptor undergoes a conformational change, leading to dimerization and stabilization. The LuxR-AHL complex is then capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.[3]
A common feature of many LuxI/R systems is a positive feedback loop, where the LuxR-AHL complex upregulates the transcription of the luxI gene, leading to a rapid increase in AHL synthesis and a synchronized response across the bacterial population.[4]
This compound (C11-HSL): A Profile
This compound (PubChem CID: 10923593) is an AHL with an 11-carbon acyl side chain.[5] Its chemical formula is C₁₅H₂₇NO₃, and it has a molecular weight of 269.38 g/mol .[5]
Bacterial Production of C11-HSL
The definitive range of bacterial species that produce C11-HSL is still under investigation. However, some studies have identified its presence in complex microbial communities and as a minor product of certain species:
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Gut Microbiota: C11-HSL has been detected in the cecal contents of conventionally-raised mice, indicating its production by members of the gut microbiome.[6]
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Pseudomonas aeruginosa : It has been suggested that C11-HSL may be a minor quorum-sensing signaling molecule in some P. aeruginosa strains.[7][8] This opportunistic pathogen is well-known for its complex QS network, which primarily utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[9][10] The specific LuxI-type synthase responsible for C11-HSL production in P. aeruginosa or other bacteria has not yet been definitively identified.
Biological Activity of C11-HSL
Quantitative data on the biological activity of C11-HSL is limited, but available information indicates its ability to activate canonical LuxR-type receptors and modulate host immune responses.
Table 1: Quantitative Data for this compound (C11-HSL)
| Parameter | Value | System/Assay | Reference |
| EC₅₀ (Effective Concentration, 50%) | 100 - 1,000 nM | GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-PluxI quorum-sensing operon | [11] |
| IC₅₀ (Inhibitory Concentration, 50%) | 90 µM | Inhibition of concanavalin (B7782731) A-induced proliferation of isolated mouse splenocytes | [11] |
Signaling Pathway of C11-HSL
While the specific LuxI synthase and LuxR receptor for C11-HSL have not been fully elucidated, its activity in a V. fischeri LuxR-based reporter strain suggests that it functions through a canonical LuxI/R-type pathway.[11] The generalized signaling cascade is depicted below.
Experimental Protocols
The study of C11-HSL involves a variety of techniques for its synthesis, extraction, detection, and functional characterization.
Chemical Synthesis of this compound
While a specific protocol for C11-HSL is not widely published, a general method for the synthesis of N-acyl-L-homoserine lactones can be adapted. This typically involves the acylation of L-homoserine lactone.
Materials:
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L-homoserine lactone hydrobromide
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Undecanoyl chloride
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A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)
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Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
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Standard glassware for organic synthesis
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Purification system (e.g., silica (B1680970) gel column chromatography)
Procedure:
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Dissolve L-homoserine lactone hydrobromide in the anhydrous solvent.
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Add the base to neutralize the hydrobromide salt and deprotonate the amine.
-
Cool the reaction mixture in an ice bath.
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Slowly add undecanoyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
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Confirm the identity and purity of the synthesized C11-HSL using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Extraction of C11-HSL from Bacterial Cultures
Materials:
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Bacterial culture supernatant
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Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Grow the bacterial strain of interest in a suitable liquid medium to the desired cell density.
-
Pellet the bacterial cells by centrifugation.
-
Collect the supernatant and filter-sterilize it to remove any remaining cells.
-
Acidify the supernatant to a pH of approximately 3-4 with formic acid to ensure the lactone ring remains closed.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction two more times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Dry the remaining residue under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Detection and Quantification of C11-HSL
This semi-quantitative method is useful for screening bacterial extracts for the presence of AHLs.
Materials:
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C18 reversed-phase TLC plate
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)
-
Soft agar (B569324) medium containing a chromogenic substrate (e.g., X-Gal for the A. tumefaciens biosensor)
-
Synthetic C11-HSL standard
Procedure:
-
Spot the bacterial extract and the C11-HSL standard onto the TLC plate.
-
Develop the chromatogram using an appropriate mobile phase (e.g., methanol/water mixture).
-
Air-dry the TLC plate completely.
-
Overlay the plate with the soft agar medium seeded with the biosensor strain.
-
Incubate the plate at the optimal growth temperature for the biosensor.
-
The presence of C11-HSL will be indicated by a colored spot (e.g., blue for the A. tumefaciens biosensor or purple for C. violaceum) at a retention factor corresponding to the standard.
This is the gold standard for the definitive identification and quantification of AHLs.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Procedure:
-
Inject the resuspended bacterial extract or synthetic standard onto the HPLC column.
-
Separate the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Analyze the eluent by MS/MS in positive ion mode.
-
For identification, monitor for the precursor ion of C11-HSL ([M+H]⁺ = m/z 270.2) and its characteristic product ion (m/z 102.1), which corresponds to the homoserine lactone ring.
-
For quantification, generate a standard curve using known concentrations of synthetic C11-HSL and employ an internal standard if necessary.
Reporter Gene Assays for Functional Analysis
Reporter gene assays are used to quantify the ability of C11-HSL to activate a specific LuxR-type receptor.
Materials:
-
E. coli reporter strain harboring a plasmid with a LuxR-type receptor and a second plasmid with a promoter responsive to the LuxR-AHL complex fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Synthetic C11-HSL.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Grow an overnight culture of the reporter strain.
-
Dilute the culture in fresh medium and aliquot it into a 96-well microtiter plate.
-
Add C11-HSL at a range of concentrations to the wells.
-
Incubate the plate with shaking at the appropriate temperature for a defined period.
-
Measure the reporter gene expression (luminescence or fluorescence).
-
Plot the reporter signal against the concentration of C11-HSL to determine parameters such as the EC₅₀.
Conclusion and Future Directions
This compound is a long-chain AHL that is beginning to be recognized for its role in microbial communities and its interactions with host organisms. While its activity in activating canonical LuxR-based systems has been demonstrated, significant gaps in our understanding remain. Future research should focus on:
-
Identifying the primary bacterial producers of C11-HSL and the environmental conditions that favor its synthesis.
-
Elucidating the specific LuxI/R systems that are responsible for the synthesis and perception of C11-HSL.
-
Determining the full spectrum of genes regulated by C11-HSL in its native producing organisms.
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Investigating its role in complex polymicrobial environments , such as the gut microbiome.
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Further exploring its immunomodulatory effects on host cells and its potential implications for health and disease.
A deeper understanding of the function of C11-HSL will provide valuable insights into the intricate chemical language of bacteria and may open new avenues for the development of novel therapeutics that target quorum sensing.
References
- 1. Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H27NO3 | CID 10923593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. This compound - CAS-Number 216596-71-3 - Order from Chemodex [chemodex.com]
- 9. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 10. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
The Elusive C11-HSL: A Technical Overview of Acyl-Homoserine Lactone Biosynthesis in Pseudomonas
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the biosynthesis of N-undecanoyl-L-homoserine lactone (C11-HSL) in Pseudomonas. Following a comprehensive review of the scientific literature, it is important to note that there is currently no direct evidence to suggest a significant biosynthetic pathway for C11-HSL in the well-studied model organism, Pseudomonas aeruginosa. The quorum-sensing (QS) systems of P. aeruginosa are extensively characterized, and their acyl-homoserine lactone (AHL) synthases, LasI and RhlI, are not reported to produce C11-HSL as a primary or secondary product under typical laboratory conditions.
While the specific pathway for C11-HSL remains uncharacterized and likely absent in P. aeruginosa, this guide will provide an in-depth overview of the established AHL biosynthesis pathways in this bacterium. This information serves as a foundational resource for researchers interested in the broader mechanisms of QS signaling in Pseudomonas and provides the necessary context for investigating novel or less abundant AHLs.
Core Acyl-Homoserine Lactone Biosynthesis in Pseudomonas aeruginosa
Pseudomonas aeruginosa primarily utilizes two hierarchical quorum-sensing systems, Las and Rhl, to regulate a wide array of physiological processes, including virulence factor production and biofilm formation. Each system is centered around a specific AHL synthase and its cognate receptor.
The LasI/R System: Biosynthesis of 3-oxo-C12-HSL
The LasI enzyme is the synthase responsible for the production of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The biosynthesis is a one-step reaction involving two key substrates:
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S-adenosyl-L-methionine (SAM): The universal donor of the homoserine lactone moiety.
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Acyl-Acyl Carrier Protein (Acyl-ACP): In the case of LasI, this is typically 3-oxododecanoyl-ACP, which provides the fatty acid tail.
The LasI enzyme catalyzes the formation of an amide bond between the carboxyl group of the fatty acid and the primary amine of the methionine moiety from SAM, followed by an intramolecular cyclization and the release of methylthioadenosine (MTA) to form the final 3-oxo-C12-HSL molecule. While LasI exhibits a degree of substrate promiscuity and can produce other long-chain 3-oxo-AHLs, the production of C11-HSL has not been documented[1].
The RhlI/R System: Biosynthesis of C4-HSL
The RhlI synthase is responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL). Similar to LasI, RhlI utilizes SAM as the homoserine lactone donor. However, its primary acyl substrate is butanoyl-ACP. The enzymatic mechanism mirrors that of LasI, resulting in the formation of C4-HSL[2][3][4]. RhlI has also been shown to produce N-hexanoyl-L-homoserine lactone (C6-HSL) to a lesser extent[2][3].
Quantitative Data on AHL Production
The production of AHLs in Pseudomonas aeruginosa is tightly regulated and varies with growth phase and environmental conditions. The following table summarizes representative concentrations of the major AHLs found in P. aeruginosa cultures.
| Acyl-Homoserine Lactone | Producing Synthase | Typical Concentration Range (in vitro) | References |
| 3-oxo-C12-HSL | LasI | 1 - 10 µM | [5] |
| C4-HSL | RhlI | 5 - 15 µM | [6] |
| C6-HSL | RhlI | < 0.2 µM | [6] |
| C8-HSL | LasI (minor) | < 0.2 µM | [7][8] |
| 3-oxo-C8-HSL | LasI (minor) | Detected | [8] |
| 3-oxo-C10-HSL | LasI (minor) | Detected | [6] |
Note: Concentrations can vary significantly based on the specific strain, growth medium, and culture conditions.
Experimental Protocols
Researchers investigating AHL biosynthesis in Pseudomonas can utilize a range of established methodologies. Below are outlines for key experimental procedures.
Extraction of Acyl-Homoserine Lactones from Bacterial Supernatants
Objective: To isolate AHLs from the spent culture medium for subsequent analysis.
Protocol:
-
Grow Pseudomonas aeruginosa to the desired cell density (typically late-logarithmic or stationary phase) in a suitable liquid medium (e.g., LB broth).
-
Centrifuge the culture to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant using an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. This should be repeated at least twice to ensure efficient extraction.
-
Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.
Detection and Quantification of AHLs by Mass Spectrometry
Objective: To identify and quantify specific AHLs in the prepared extract.
Protocol:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for analysis.
-
Separate the AHLs on a C18 reverse-phase column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.
-
Perform mass spectrometry in positive ion mode.
-
For quantification, use multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for the AHLs of interest. A common product ion for many AHLs is m/z 102, corresponding to the homoserine lactone ring.
-
Generate a standard curve for each AHL to be quantified using synthetic standards of known concentrations.
-
Analyze the extracted samples and determine the concentrations of the target AHLs by comparing their peak areas to the respective standard curves[7][9].
Cloning and Expression of AHL Synthase Genes
Objective: To produce and purify AHL synthase enzymes for in vitro characterization.
Protocol:
-
Amplify the gene of interest (e.g., lasI or rhlI) from Pseudomonas aeruginosa genomic DNA using polymerase chain reaction (PCR) with primers that incorporate appropriate restriction sites.
-
Clone the PCR product into a suitable expression vector (e.g., a pET vector for expression in E. coli).
-
Transform the expression vector into a suitable E. coli expression host strain.
-
Induce protein expression, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the core AHL biosynthesis pathways in Pseudomonas aeruginosa and a general experimental workflow for their study.
Caption: Core AHL biosynthesis pathways in P. aeruginosa.
Caption: General workflow for AHL analysis.
References
- 1. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl homoserine-lactone quorum-sensing signal generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa - PMC [pmc.ncbi.nlm.nih.gov]
N-undecanoyl-L-Homoserine Lactone: A Technical Guide to a Bacterial Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules employed by Gram-negative bacteria in a process known as quorum sensing.[1] This cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][3] C11-HSL, characterized by its 11-carbon acyl chain, is considered a minor signaling molecule in some bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][4] This technical guide provides an in-depth overview of C11-HSL, including its signaling pathway, quantitative activity, and detailed experimental protocols for its study.
Core Concepts of C11-HSL Signaling
The canonical mechanism of AHL-mediated quorum sensing involves the interaction of the signaling molecule with a cognate intracellular receptor, typically a LuxR-type transcriptional regulator. This interaction induces a conformational change in the receptor, promoting its dimerization and binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding event can either activate or repress gene transcription, leading to a coordinated change in the bacterial population's phenotype.
While a specific receptor for C11-HSL has not been definitively identified, it is hypothesized to interact with LuxR-type receptors within bacteria that produce it, such as LasR or RhlR in Pseudomonas aeruginosa.[5][6] These receptors are known to respond to a range of AHL molecules with varying acyl chain lengths.[6]
Physicochemical Properties and Quantitative Data
A summary of the known physicochemical properties and quantitative biological activity of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₇NO₃ | |
| Molecular Weight | 269.4 g/mol | |
| CAS Number | 216596-71-3 | |
| Biological Activity | Induces GFP production in E. coli LuxR/PluxI reporter | [5] |
| Effective Concentration | 100 - 1,000 nM (in E. coli reporter) | [5] |
| IC₅₀ | 90 µM (for inhibition of mouse splenocyte proliferation) | [5] |
| Binding Affinity (Kd) | Data not available |
Signaling Pathway
The proposed signaling pathway for this compound is depicted below. This model is based on the general mechanism of LuxR-type receptor activation by AHLs.
Caption: Proposed signaling pathway of this compound (C11-HSL).
Experimental Protocols
This section provides a detailed methodology for a key experiment used to detect and semi-quantify the activity of this compound.
Protocol 1: AHL Biosensor Assay using Chromobacterium violaceum
This protocol utilizes a mutant strain of Chromobacterium violaceum (CV026) that is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-to-medium chain AHLs.[4][7]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth
-
This compound (C11-HSL) standard solution (in a suitable solvent like ethyl acetate (B1210297) or DMSO)
-
Test samples containing putative C11-HSL
-
Sterile paper discs (6 mm diameter)
-
Incubator at 30°C
Procedure:
-
Prepare a lawn of C. violaceum CV026:
-
Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 30°C with shaking.
-
Add 100 µL of the overnight culture to 5 mL of molten soft LB agar (0.7% agar) and pour over the surface of a standard LB agar plate.
-
Allow the soft agar overlay to solidify.
-
-
Sample Application:
-
Aseptically place sterile paper discs onto the surface of the agar lawn.
-
Apply a known amount of the C11-HSL standard solution to one disc as a positive control.
-
Apply the test samples to other discs.
-
Apply the solvent used for the standard and samples to a disc as a negative control.
-
-
Incubation:
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Data Analysis:
-
Observe the plates for the appearance of a purple halo around the paper discs.
-
The presence of a purple halo indicates the production of violacein, signifying the presence of an active AHL.
-
The diameter of the purple halo can be measured and compared to that produced by the standard to provide a semi-quantitative estimation of the C11-HSL concentration in the test sample.
-
Caption: Experimental workflow for the AHL biosensor assay.
Conclusion
This compound is an intriguing, yet less characterized, member of the AHL family of bacterial signaling molecules. Its role in the complex regulatory networks of bacteria like P. aeruginosa warrants further investigation. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the function of C11-HSL and its potential as a target for novel anti-virulence strategies. Further research is required to elucidate its specific cognate receptor, downstream genetic targets, and precise role in bacterial pathogenesis and ecology.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 3. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perrin33.com [perrin33.com]
- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of N-undecanoyl-L-Homoserine Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse family of AHLs, N-undecanoyl-L-Homoserine lactone (C11-HSL) and its derivatives represent a less commonly studied subset of these signaling molecules. This technical guide provides an in-depth overview of the known natural producers of C11-HSL and its modified forms, detailed experimental protocols for their identification and quantification, and an exploration of their role in bacterial signaling pathways.
Natural Producers of this compound and its Derivatives
While the unsubstituted this compound (C11-HSL) is not as commonly reported as other AHLs, its hydroxylated and oxo-derivatives, namely 3-hydroxy-undecanoyl-L-homoserine lactone (3-OH-C11-HSL) and 3-oxo-undecanoyl-L-homoserine lactone (3-oxo-C11-HSL), have been detected in marine bacteria, particularly within the Vibrio genus[1]. The specific species within this genus that produce these C11-HSL variants are a subject of ongoing research.
The investigation of the CarR receptor in Erwinia carotovora, a plant pathogen, involved testing the binding affinity of a range of AHLs, including the unsubstituted C11-HSL. While C11-HSL did not show significant interaction with the CarR receptor in this particular bacterium, its inclusion in such studies suggests its availability and potential production by other, yet to be identified, bacterial species[2].
Table 1: Known Natural Producers of C11-HSL Derivatives
| Bacterial Genus | C11-HSL Derivative(s) Detected | Environment |
| Vibrio | 3-hydroxy-undecanoyl-L-homoserine lactone (3-OH-C11-HSL), 3-oxo-undecanoyl-L-homoserine lactone (3-oxo-C11-HSL) | Marine |
Biosynthesis of N-acyl-L-Homoserine Lactones
The biosynthesis of AHLs is primarily catalyzed by LuxI-type synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. The specificity of the acyl chain length and modification is determined by the particular LuxI homolog.
Experimental Protocols
Extraction of N-acyl-L-Homoserine Lactones from Bacterial Cultures
A crucial step in the identification and quantification of AHLs is their efficient extraction from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Acetonitrile (B52724) or methanol (B129727) for resuspension
Protocol:
-
Grow the bacterial strain of interest in a suitable liquid medium (e.g., Marine Broth for marine isolates) to the stationary phase, as AHL production is often maximal at high cell densities[3][4].
-
Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.
-
Collect the upper organic phase containing the AHLs. Repeat the extraction of the aqueous phase at least two more times to maximize recovery.
-
Pool the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.
-
Resuspend the dried extract in a small, precise volume of acetonitrile or methanol for subsequent analysis[3][5].
References
- 1. Frontiers | “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing [frontiersin.org]
- 2. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina | MDPI [mdpi.com]
- 4. N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-undecanoyl-L-Homoserine Lactone in Biofilm Formation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that coordinates gene expression with population density. While less studied than other AHLs, the available evidence suggests that as a long-chain AHL, C11-HSL plays a role in regulating phenotypes crucial for bacterial community behavior, most notably biofilm formation. This technical guide provides a comprehensive overview of the current understanding of C11-HSL, its likely role in biofilm development, detailed experimental protocols for its study, and the underlying signaling pathways. Although specific data on C11-HSL is limited, this guide draws parallels from more extensively researched long-chain AHLs to provide a robust framework for future investigations.
Introduction to this compound (C11-HSL) and Quorum Sensing
Quorum sensing is a fundamental process in microbiology where bacteria produce, release, and detect signaling molecules called autoinducers to orchestrate collective behaviors. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring attached to an acyl chain of variable length (typically 4 to 18 carbons) and substitution. The length and modification of this acyl chain confer specificity to the signaling system.
AHLs are broadly categorized into short-chain (C4-C8) and long-chain (C10-C20) molecules. This compound (C11-HSL), with its 11-carbon acyl chain, falls into the category of long-chain AHLs. While specific producers of C11-HSL are not extensively documented, studies have detected its presence in complex microbial communities, such as the gut microbiota of conventionally-raised mice, indicating its production by resident bacteria[1].
Long-chain AHLs, including C12-HSL and C14-HSL, are known to be potent regulators of biofilm formation in various bacteria, such as Acidithiobacillus ferrooxidans[2]. Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection from environmental stresses and antimicrobial agents. The formation of biofilms is a critical step in the pathogenesis of many chronic infections and a significant challenge in industrial and medical settings. It is therefore hypothesized that C11-HSL, as a long-chain AHL, likely contributes to the promotion and maturation of biofilms in the bacteria that produce or respond to it.
The LuxI/LuxR Signaling Pathway: A Paradigm for C11-HSL Action
The canonical AHL-mediated quorum sensing system is the LuxI/LuxR pathway, first characterized in Vibrio fischeri. This system serves as a model for understanding how C11-HSL and other AHLs regulate gene expression.
-
LuxI-type Synthases: These enzymes synthesize specific AHL molecules. A LuxI homolog responsible for C11-HSL synthesis would ligate an 11-carbon acyl chain to S-adenosylmethionine (SAM).
-
LuxR-type Receptors: These are intracellular transcriptional regulators that act as AHL receptors. At low cell densities, the concentration of AHL is low, and the LuxR protein is typically inactive. As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type receptor. This binding induces a conformational change in the protein, leading to its dimerization and activation. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
The genes regulated by this system often include those involved in biofilm formation, such as genes for EPS production, adhesion factors, and motility.
Quantitative Data on the Role of Long-Chain AHLs in Biofilm Formation
| AHL Molecule | Bacterial Species | Effect on Biofilm | Quantitative Measurement | Reference |
| C12-HSL | Salmonella Enteritidis | Promotes biofilm formation under anaerobic conditions. | Increased biofilm formation observed by crystal violet staining and microscopy. | [3][4] |
| C14-HSL | Acidithiobacillus ferrooxidans | Enhances adhesion to surfaces and increases EPS production. | Increased cell adhesion and biofilm formation on sulfur and pyrite (B73398) surfaces. | [2] |
| Long-chain AHLs (general) | Anaerobic bacterial communities | Crucial for initial adhesion, maturation, and dispersion of biofilms. | Review of multiple studies. | [5] |
Experimental Protocols for Studying C11-HSL and Biofilm Formation
Investigating the role of C11-HSL in biofilm formation requires standardized and reproducible experimental protocols. The following sections detail key methodologies that can be adapted for this purpose.
Synthesis of this compound
As C11-HSL is not produced by common laboratory strains, it typically needs to be chemically synthesized or purchased. A general method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide with the corresponding acyl chloride (undecanoyl chloride for C11-HSL) or carboxylic acid (undecanoic acid).
Protocol 1: Synthesis of C11-HSL
-
Dissolve L-homoserine lactone hydrobromide in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the hydrobromide salt.
-
Slowly add undecanoyl chloride or undecanoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove byproducts and unreacted starting materials.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
-
Confirm the identity and purity of the synthesized C11-HSL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biofilm Quantification using Crystal Violet Assay
The crystal violet (CV) assay is a simple and high-throughput method to quantify the total biomass of a biofilm.
Protocol 2: Crystal Violet Biofilm Assay
-
Inoculation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Growth: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with different concentrations of C11-HSL (dissolved in a suitable solvent like DMSO, with a solvent control). Also include negative control wells with sterile medium only.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-72 hours to allow biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat the washing step 2-3 times.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Dry the plate and add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of cells within the biofilm.
Protocol 3: CLSM of Biofilms
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following the same procedure as the CV assay (steps 1-3).
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Stain the biofilms using a viability stain, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions (typically 15-30 minutes).
-
Imaging: Mount the sample on the stage of a confocal microscope. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen fluorescent dyes.
-
Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ, Imaris). This allows for the quantification of various biofilm parameters, such as thickness, biomass, and surface coverage.
Gene Expression Analysis
To understand the molecular mechanisms by which C11-HSL influences biofilm formation, the analysis of gene expression is crucial. RNA sequencing (RNA-seq) is a powerful technique for this purpose.
Protocol 4: RNA-seq Analysis of Biofilms
-
Biofilm Growth and RNA Extraction: Grow biofilms with and without C11-HSL as described previously. Harvest the biofilm cells and extract total RNA using a suitable kit that is optimized for bacteria and includes a DNase treatment step to remove contaminating DNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacterial cells. Prepare sequencing libraries from the rRNA-depleted RNA.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the reference genome of the bacterium. Quantify the expression level of each gene. Identify differentially expressed genes between the C11-HSL-treated and control samples.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are affected by C11-HSL.
Conclusion and Future Directions
This compound is an understudied long-chain AHL that is likely to play a significant role in the regulation of biofilm formation in the bacteria that produce it. While direct evidence is currently sparse, the well-established role of other long-chain AHLs in promoting biofilm development provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to investigate the specific functions of C11-HSL.
Future research should focus on:
-
Identifying the specific bacterial species that produce and respond to C11-HSL.
-
Quantifying the dose-dependent effects of C11-HSL on biofilm formation in these species.
-
Elucidating the specific LuxR-type receptors that bind to C11-HSL and the downstream genes they regulate.
-
Exploring the potential for inhibiting C11-HSL signaling as a novel anti-biofilm strategy for therapeutic or industrial applications.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex chemical language that governs the microbial world.
References
- 1. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHL signaling molecules with a large acyl chain enhance biofilm formation on sulfur and metal sulfides by the bioleaching bacterium Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quorum sensing molecule C12-HSL promotes biofilm formation and increases adrA expression in Salmonella Enteritidis under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the N-undecanoyl-L-Homoserine Lactone (C11-HSL) Gene Regulation Mechanism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide focuses on the gene regulation mechanism orchestrated by a specific long-chain AHL, N-undecanoyl-L-Homoserine lactone (C11-HSL). While the foundational principles of C11-HSL signaling are rooted in the canonical LuxI/LuxR paradigm, specific quantitative data and fully characterized systems remain less common in the literature compared to short-chain AHLs. This document synthesizes the established mechanisms of AHL-mediated regulation, presents available data for C11-HSL and related long-chain AHLs, details relevant experimental protocols for their study, and provides visual diagrams of the core regulatory pathways.
The Core Molecular Machinery of C11-HSL Signaling
The C11-HSL regulatory system is fundamentally based on two key protein families: LuxI-type synthases that produce the signal and LuxR-type transcriptional regulators that detect it and modulate gene expression.[1]
Synthesis of this compound (C11-HSL)
C11-HSL is synthesized by enzymes belonging to the LuxI family of AHL synthases.[1] These enzymes catalyze the formation of an amide bond between two substrates:
-
S-adenosyl-L-methionine (SAM): This molecule provides the conserved homoserine lactone ring.
-
Undecanoyl-Acyl Carrier Protein (C11-ACP): This molecule, derived from the bacterium's fatty acid biosynthesis pathway, provides the specific 11-carbon acyl side chain.
The specificity of the synthase (e.g., a hypothetical "CunI") determines the precise AHL molecule produced. While specific synthases for C11-HSL are not as extensively documented as those for other AHLs, their mechanism of action is conserved across the LuxI family.
The C11-HSL Receptor: LuxR-type Regulators
The intracellular receptor for C11-HSL is a transcriptional regulator belonging to the LuxR family. These proteins typically feature two distinct domains:
-
N-terminal Ligand-Binding Domain: This domain contains a binding pocket that specifically recognizes the AHL molecule. The specificity is determined by the amino acid residues lining this pocket, which interact with the acyl chain of the AHL.[2][3]
-
C-terminal DNA-Binding Domain: This domain contains a helix-turn-helix motif that recognizes and binds to specific 20-bp inverted repeat sequences in the promoters of target genes, known as lux boxes.
Binding of C11-HSL to the N-terminal domain of its cognate LuxR-type receptor is believed to induce a critical conformational change. This change stabilizes the protein, promotes its dimerization, and allosterically activates the C-terminal domain, significantly increasing its affinity for its DNA targets.[4]
The Gene Regulation Mechanism
The regulation of gene expression by C11-HSL is a dynamic process that allows a bacterial population to shift its transcriptome in response to cell density.
The Quorum Sensing Signaling Pathway
The mechanism can be described in a series of steps:
-
Low Cell Density: At low population densities, a basal level of C11-HSL is synthesized by the LuxI-type synthase. The small, lipophilic C11-HSL molecules are thought to diffuse freely across the bacterial cell membrane into the extracellular environment, resulting in a low intracellular concentration. The cognate LuxR-type receptor remains largely unbound, inactive, and may be susceptible to proteolytic degradation.
-
High Cell Density: As the bacterial population grows, the extracellular concentration of C11-HSL increases proportionally. Once a critical threshold concentration is reached, the diffusion gradient reverses, and C11-HSL molecules accumulate inside the cells.
-
Receptor Activation: Intracellular C11-HSL binds to the ligand-binding domain of the LuxR-type receptor.
-
DNA Binding and Transcription Regulation: The activated C11-HSL/LuxR complex binds to lux box promoter elements of target genes. This binding event typically recruits RNA polymerase to the promoter, initiating the transcription of downstream genes.
-
Positive Feedback Loop: In many QS systems, one of the primary targets of the LuxR-AHL complex is the operon containing the luxI homolog itself. This creates a powerful positive feedback loop, leading to a rapid and dramatic increase in AHL synthesis and a synchronized, population-wide change in gene expression.
Visualization of the Signaling Pathway
Caption: General signaling pathway for C11-HSL mediated quorum sensing.
Quantitative Data on C11-HSL Interactions
Quantitative data on the binding affinity and gene regulation specificity of C11-HSL are limited. However, studies on related long-chain AHLs provide valuable context for understanding its potential interactions.
Table 1: Representative Binding Interactions of AHLs with LuxR-type Receptors
| Ligand (AHL) | Receptor Protein | Organism | Method | Result / Affinity (Kd) | Reference |
|---|---|---|---|---|---|
| N-undecanoyl-L-HSL (C11-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |
| N-(3-oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | 1.8 µM | [4] |
| N-octanoyl-L-HSL (C8-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | ~10% quenching (weak interaction) | [4] |
| N-decanoyl-L-HSL (C10-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |
| N-dodecanoyl-L-HSL (C12-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |
| N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | LasR | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | 7.5 nM | N/A |
| N-butanoyl-L-HSL (C4-HSL) | RhlR | Pseudomonas aeruginosa | Reporter Gene Assay (EC50) | ~1 µM | N/A |
Note: The data for CarR from Erwinia carotovora shows a high degree of specificity for its cognate ligand, 3-oxo-C6-HSL, with long-chain, unsubstituted AHLs like C11-HSL showing very little interaction.[4] Data for LasR and RhlR are provided for comparison of typical long-chain and short-chain AHL affinities.
Table 2: Examples of Genes Potentially Regulated by C11-HSL Systems While a specific C11-HSL regulon is not well-defined, long-chain AHL signaling in other bacteria is known to control a variety of phenotypes. C11-HSL has been detected in the gut microbiota of mice, suggesting a role in host-microbe interactions.[5]
| Gene/Phenotype Category | Example Genes | Function | Associated Organisms |
| Virulence Factors | lasA, lasB, rhlA | Elastase, Protease, Rhamnolipid production | Pseudomonas aeruginosa |
| Biofilm Formation | pel, psl operons | Matrix polysaccharide synthesis | Pseudomonas aeruginosa |
| Secondary Metabolism | vioA-E | Violacein pigment production | Chromobacterium violaceum |
| Genetic Competence | gtaI | Gene Transfer Agent production | Rhodobacter capsulatus[6] |
| Motility | fli, flg genes | Flagellar assembly and function | Curvibacter sp.[7] |
Key Experimental Protocols
Investigating a C11-HSL regulatory system involves a multi-step process to identify the signal, its receptor, their interaction, and the downstream genetic targets.
Protocol: AHL Detection using a Biosensor Assay
This method uses a reporter strain to detect the presence of AHLs in a sample (e.g., a bacterial culture supernatant). The reporter strain contains a LuxR homolog and a lux-box-controlled promoter fused to a reporter gene (e.g., gfp for fluorescence or lacZ for a colorimetric assay).[8][9]
-
Prepare the Reporter Strain: Grow an overnight culture of the AHL biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or E. coli MT102) in appropriate media with antibiotics.
-
Sample Preparation: Grow the bacterial strain of interest in liquid culture. Pellet the cells by centrifugation and collect the supernatant. Filter-sterilize the supernatant through a 0.2 µm filter.
-
Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain to fresh media.
-
Induction: Add serial dilutions of the filter-sterilized supernatant or synthetic C11-HSL standards to the wells. Include a negative control (sterile media).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C or 37°C) for a defined period (e.g., 4-8 hours).
-
Measurement: Measure the reporter output. For a GFP-based sensor, measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) and optical density (OD600) to normalize for cell growth.[10]
Protocol: Characterizing C11-HSL-Receptor Binding via Fluorescence Quenching
This biophysical technique measures the binding of a ligand (C11-HSL) to a protein (the LuxR-type receptor) by monitoring the quenching of intrinsic tryptophan fluorescence upon binding.[4]
-
Protein Purification: Overexpress and purify the target LuxR-type receptor, typically with an affinity tag (e.g., His6-tag), from E. coli. Ensure the protein is correctly folded and soluble.
-
Fluorimeter Setup: Set up a fluorimeter to excite tryptophan residues (λex ≈ 295 nm) and record the emission spectrum (λem ≈ 300-400 nm).
-
Titration: Place a defined concentration of the purified receptor protein in a quartz cuvette. Record the initial fluorescence spectrum.
-
Ligand Addition: Make sequential additions of a concentrated stock solution of C11-HSL to the cuvette. After each addition, allow the system to equilibrate and then record the new emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λmax) against the ligand concentration. Fit the resulting binding isotherm to an appropriate binding model to calculate the dissociation constant (Kd).
Protocol: Validating DNA Binding with Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate that the C11-HSL/LuxR complex can bind to a specific DNA sequence (lux box).[11][12]
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative lux box promoter sequence. Label the DNA probe, typically with a radioactive isotope (32P) or a fluorescent dye.
-
Binding Reaction: In a microcentrifuge tube, combine the purified LuxR-type receptor protein, the labeled DNA probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a suitable binding buffer.
-
Induction: To test for ligand-dependent binding, set up parallel reactions with and without the addition of C11-HSL.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.
-
Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.
-
Visualization: Detect the probe's position on the gel. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-protein complex. An increase in the intensity of the shifted band in the presence of C11-HSL confirms ligand-dependent binding.
Visualization of the Experimental Workflow
Caption: Workflow for the characterization of a C11-HSL quorum sensing system.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐acyl homoserine lactone binding to the CarR receptor determines quorum‐sensing specificity in Erwinia | The EMBO Journal [link.springer.com]
- 5. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Electrophoretic mobility shift assays (EMSAs) for in vitro detection of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C11-HSL Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and specificity of N-undecanoyl-L-homoserine lactone (C11-HSL) with bacterial quorum sensing (QS) receptors. It includes quantitative binding data, detailed experimental protocols for characterizing these interactions, and visualizations of relevant signaling pathways and workflows.
Introduction to Acyl-Homoserine Lactone (AHL) Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[1][2][3] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[4][5] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length (typically from 4 to 18 carbons) and substitution at the C3 position (e.g., a 3-oxo or 3-hydroxy group).[4][5]
AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators.[5][6][7] This activated complex then modulates the expression of target genes, often controlling processes like virulence factor production, biofilm formation, and secondary metabolism.[2][8] The specificity of this system is crucial, as the receptor protein must distinguish its cognate AHL from a wide variety of other AHLs produced by different bacterial species in the same environment.[6][9] This guide focuses specifically on C11-HSL and its interaction with these LuxR-type receptors.
C11-HSL Receptor Binding and Specificity
The binding affinity and specificity of AHL receptors are primarily determined by the structure of the ligand-binding pocket, which is tailored to accommodate specific acyl chain lengths and substitutions.[6] While many LuxR-type receptors show high specificity for their cognate ligand, some, like QscR from Pseudomonas aeruginosa, can respond to a broader range of AHLs.[10][11]
Data on the direct binding of C11-HSL is limited in the literature compared to more commonly studied AHLs like 3-oxo-C12-HSL or C4-HSL. However, studies on receptors like CarR from Erwinia carotovora provide insight into how acyl chain length affects binding affinity.
Data Presentation: Quantitative Binding Data
The following tables summarize binding affinity data for various AHLs with different LuxR-type receptors. This comparative data helps to contextualize the specificity and likely binding affinity of C11-HSL.
Table 1: Binding Affinity of Various HSLs to His6-CarR (Dimer) from Erwinia carotovora Method: Fluorescence Quenching
| Ligand (HSL) | Dissociation Constant (Kd) in µM | Notes |
| 3-oxo-C6-HSL | 1.8 | Physiologically relevant ligand; shows strong binding. |
| 3-oxo-C8-HSL | ~1.0 | Higher affinity than the cognate ligand. |
| 3-oxo-C4-HSL | >10 | Weaker binding. |
| 3-oxo-C10-HSL | >10 | Weaker binding. |
| 3-oxo-C12-HSL | >10 | Weaker binding. |
| C4-HSL to C12-HSL | Not determined | Caused less than 10% fluorescence quenching, indicating very weak or no binding. C11-HSL falls into this category. |
Data sourced from Welsh et al.[6]
Table 2: Estimated Binding Affinities of QscR from Pseudomonas aeruginosa for Various Acyl-HSLs Method: Electrophoretic Mobility Shift Assay (EMSA)
| Ligand (Acyl-HSL) | Apparent Kd for DNA Binding (nM) | Apparent Kd for Ligand Binding (nM) |
| 3-oxo-C12-HSL | 1.4 ± 0.1 | 14 ± 1 |
| C12-HSL | 2.1 ± 0.1 | 24 ± 4 |
| C10-HSL | 1.7 ± 0.1 | 27 ± 2 |
| 3-oxo-C10-HSL | 1.8 ± 0.1 | 35 ± 2 |
| 3-oxo-C6-HSL | 2.9 ± 0.2 | 16,000 ± 2,000 |
Data sourced from Lintz et al.[10]
The data from the CarR receptor study indicates that the binding pocket is highly specific, with affinity dropping significantly as the acyl chain length deviates from the optimal six or eight carbons.[6] Unsubstituted HSLs, including by inference C11-HSL, showed negligible binding, suggesting that CarR is not a primary receptor for this signal molecule.[6]
Signaling Pathway Visualization
The canonical quorum sensing pathway involves the synthesis, diffusion, and reception of AHL signals, leading to gene regulation.
Caption: Generalized AHL quorum sensing signaling pathway.
Experimental Protocols and Workflows
Characterizing the binding affinity and specificity of a ligand like C11-HSL to its receptor requires precise biophysical techniques. The following sections detail the methodologies for three common assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single label-free experiment.[12][13][14][15]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
-
Reagents and Materials:
-
Purified LuxR-type receptor protein (concentration accurately determined, typically 10-100 µM).
-
C11-HSL ligand stock (typically 10-20x the protein concentration).
-
Identical buffer for both protein and ligand (e.g., PBS or Tris buffer, pH 7.4), thoroughly degassed.
-
Isothermal Titration Calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells.
-
Load the reference cell with degassed buffer or water.[14]
-
Carefully load the purified protein into the sample cell, avoiding bubbles.
-
Load the ligand solution into the injection syringe, also avoiding bubbles. Place the syringe into the instrument.
-
-
Experimental Procedure:
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
Integrate the area under each peak to determine the heat released/absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the KD, n, and ΔH.[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived. For very high-affinity interactions, a displacement titration protocol may be required.[16]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing kinetic data (association rate, kon; dissociation rate, koff) and affinity data (KD).[17]
Caption: Workflow for a Surface Plasmon Resonance experiment.
-
Reagents and Materials:
-
SPR instrument and a suitable sensor chip (e.g., CM5).
-
Purified LuxR-type receptor protein (ligand) for immobilization.
-
C11-HSL (analyte) serially diluted in running buffer.
-
Running buffer (e.g., HBS-EP+), degassed.
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
-
Ligand Immobilization:
-
Prime the instrument with running buffer.
-
Activate the sensor chip surface using an injection of EDC/NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.[17]
-
-
Analyte Binding and Dissociation:
-
Inject a series of analyte (C11-HSL) concentrations over the immobilized ligand surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association: Flow the analyte solution over the chip for a set time to monitor binding.
-
Dissociation: Flow the running buffer over the chip to monitor the dissociation of the analyte-ligand complex.[17]
-
-
A blank buffer injection should be included for double referencing.
-
-
Regeneration:
-
If the interaction is reversible, the surface can be regenerated by injecting a solution (e.g., low pH glycine) to remove all bound analyte before the next injection cycle.
-
-
Data Analysis:
-
The output data is a sensorgram, which plots the response units (RU) against time.[18]
-
After subtracting the reference channel and blank injection data, fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as koff / kon.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to study molecular interactions.[19] It relies on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20] For AHL-receptor binding, a competition assay format is typically used.
Caption: Workflow for a Fluorescence Polarization competition assay.
-
Reagents and Materials:
-
Purified LuxR-type receptor protein.
-
A fluorescently labeled AHL analog (the "tracer") with known affinity for the receptor (e.g., a fluorescein-labeled C6-HSL).
-
Unlabeled C11-HSL (the "competitor").
-
Assay buffer and microplates (e.g., black, 384-well).
-
A microplate reader capable of FP measurements.[19]
-
-
Assay Principle (Competition Format):
-
When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization.
-
When the tracer binds to the large receptor protein, its rotation slows dramatically, leading to high polarization.
-
The unlabeled C11-HSL competes with the tracer for binding to the receptor. As the concentration of C11-HSL increases, it displaces the tracer, causing a decrease in the measured polarization.[21]
-
-
Experimental Procedure:
-
To each well of the microplate, add a fixed concentration of the receptor protein and the fluorescent tracer. The tracer concentration is typically set at or below its KD for the receptor.
-
Add a serial dilution of the unlabeled C11-HSL competitor. Include controls for high polarization (receptor + tracer, no competitor) and low polarization (tracer only).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in a suitable plate reader. The instrument excites the sample with plane-polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The polarization is calculated in millipolarization units (mP).
-
Plot the mP values against the logarithm of the competitor (C11-HSL) concentration.
-
Fit the resulting sigmoidal dose-response curve to determine the IC50 value, which is the concentration of C11-HSL required to displace 50% of the bound tracer.
-
The inhibition constant (Ki) for C11-HSL can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the KD of the tracer is known.
-
Conclusion
Understanding the binding affinity and specificity of C11-HSL for its target receptors is fundamental to elucidating its role in bacterial communication and for the development of novel anti-virulence therapies. While direct quantitative data for C11-HSL is not as abundant as for other AHLs, comparative studies strongly suggest that LuxR-type receptors possess finely tuned binding pockets, making them highly specific for certain acyl chain lengths. The weak interaction observed with the CarR receptor highlights this specificity. For a definitive characterization, the application of robust biophysical methods such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization is essential. The detailed protocols and workflows provided in this guide offer a clear framework for researchers to pursue these critical investigations.
References
- 1. Detection and imaging of quorum sensing in Pseudomonas aeruginosa biofilm communities by surface-enhanced resonance Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Note: Quantitative Analysis of N-undecanoyl-L-Homoserine Lactone by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. N-undecanoyl-L-Homoserine lactone (C11-HSL) is a specific AHL that plays a role in the modulation of bacterial phenotypes, including virulence factor production and biofilm formation. Accurate and sensitive detection of C11-HSL is crucial for understanding its biological function and for the development of novel anti-infective therapies targeting quorum sensing. This application note provides a detailed protocol for the quantification of this compound in biological matrices using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway Context: Quorum Sensing
This compound is an integral component of the LuxI/LuxR-type quorum sensing system in Gram-negative bacteria. The LuxI homolog, an AHL synthase, produces C11-HSL, which diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of C11-HSL rises. Upon reaching a threshold concentration, C11-HSL binds to and activates its cognate intracellular receptor, a LuxR homolog. This activated complex then modulates the transcription of target genes, leading to coordinated population-wide behaviors.
Experimental Protocols
This section details the complete workflow for the detection and quantification of this compound from sample preparation to LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of C11-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Conical tubes (15 mL or 50 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Acetonitrile (B52724) (LC-MS grade)
-
Vortex mixer
Procedure:
-
Acidify the bacterial culture supernatant to a pH of approximately 3.0 with 1 M HCl to ensure the lactone ring remains closed.
-
In a conical tube, mix the acidified supernatant with an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer with another equal volume of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of acetonitrile for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Estimated Retention Time | 8 - 10 minutes (dependent on the specific column and system) |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]⁺, and its fragmentation yields specific product ions. The molecular weight of C11-HSL is 269.38 g/mol .[1]
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Suggested Collision Energy (eV) |
| This compound | 270.2 | 102.1 | 169.1 | 15 - 25 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
The primary product ion at m/z 102.1 corresponds to the conserved homoserine lactone ring, a characteristic fragment for AHLs.[2] The qualifier ion at m/z 169.1 provides additional specificity for the identification of the undecanoyl side chain.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the detection of this compound.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound. This application note serves as a comprehensive guide for researchers in academia and industry, enabling the accurate measurement of this important quorum sensing molecule. The detailed protocols and data provided will facilitate further research into the role of C11-HSL in bacterial communication and the development of novel therapeutics targeting these pathways.
References
Application Note & Protocol: Quantitative Analysis of N-(β-ketoundecanoyl)-L-homoserine lactone (C11-HSL) using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(β-ketoundecanoyl)-L-homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. AHLs are employed by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This communication system orchestrates various collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The accurate quantification of specific AHLs like C11-HSL is crucial for understanding bacterial communication and for the development of novel anti-infective therapies that disrupt quorum sensing, termed quorum quenching. This application note provides a detailed protocol for the quantitative analysis of C11-HSL from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection.
I. C11-HSL Quorum Sensing Signaling Pathway
The C11-HSL signaling pathway is a key example of a LuxI/LuxR-type quorum sensing system. A synthase protein, homologous to LuxI, synthesizes C11-HSL from cellular precursors. As the bacterial population density increases, C11-HSL accumulates in the extracellular environment. Once a threshold concentration is reached, C11-HSL diffuses back into the bacterial cells and binds to a cognate transcriptional regulator protein, homologous to LuxR. This binding event typically induces a conformational change in the LuxR-type protein, leading to its dimerization and activation. The activated C11-HSL/receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.
II. Experimental Protocols
A. Extraction of C11-HSL from Bacterial Supernatant
This protocol describes the liquid-liquid extraction of C11-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% (v/v) formic acid
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Nitrogen gas stream
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Pellet the bacterial cells by centrifuging 50 mL of the culture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2 minutes and then allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and remove the solvent using a rotary evaporator at 35°C.
-
Dry the remaining residue under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC Method for Quantitative Analysis of C11-HSL
This protocol outlines the HPLC conditions for the separation and quantification of C11-HSL.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
-
C11-HSL standard
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.2% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid |
| Gradient | 75% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Run Time | 30 minutes |
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of C11-HSL standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) in methanol.
-
Inject the standards to generate a calibration curve.
-
Inject the extracted samples.
-
Identify the C11-HSL peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of C11-HSL in the samples by integrating the peak area and using the calibration curve.
III. Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of C11-HSL.
IV. Data Presentation
The quantitative data for C11-HSL should be summarized in a clear and structured table. As specific quantitative data for C11-HSL was not available in the search results, the following table provides an example of how to present such data.
Table 1: Example Quantitative Data for C11-HSL in Bacterial Cultures
| Bacterial Strain | Growth Condition | C11-HSL Concentration (µM) | Standard Deviation (±) |
| Strain A | Planktonic | 2.5 | 0.3 |
| Strain A | Biofilm | 8.1 | 0.7 |
| Strain B | Planktonic | Not Detected | - |
| Strain B | Biofilm | 1.2 | 0.2 |
| Control Medium | - | Not Detected | - |
V. Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of C11-HSL from bacterial cultures. This protocol is essential for researchers investigating quorum sensing mechanisms and for professionals in drug development aiming to identify and characterize quorum quenching compounds. The accurate measurement of C11-HSL can provide valuable insights into bacterial behavior and pathogenesis, paving the way for novel therapeutic strategies.
Application Notes and Protocols: Synthesis and Evaluation of N-undecanoyl-L-Homoserine Lactone Analogs as Quorum Sensing Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of N-undecanoyl-L-Homoserine lactone and its analogs. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate research and development in the field of quorum sensing (QS) inhibition.
Introduction
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs).[1][2] this compound (C11-HSL) is a specific AHL that acts as a bacterial signaling molecule.[3][4] The modulation of QS pathways through the synthesis of AHL analogs represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance.[5][6]
This document details the synthesis of this compound analogs and provides protocols for assessing their efficacy as QS inhibitors, with a particular focus on Pseudomonas aeruginosa, a significant opportunistic pathogen.[5][7]
Signaling Pathways in Pseudomonas aeruginosa
P. aeruginosa possesses two primary AHL-mediated QS systems: the las and rhl systems. The las system, regulated by the LasI synthase and LasR receptor, primarily utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system, controlled by RhlI and RhlR, mainly uses N-butanoyl-L-homoserine lactone (C4-HSL). These systems are interconnected and regulate the expression of numerous virulence factors.[5][7]
Caption: Quorum Sensing Signaling Pathway in P. aeruginosa.
Synthesis of this compound Analogs
The synthesis of N-acyl-homoserine lactone analogs generally involves the acylation of the L-homoserine lactone core.[5][8] Modifications can be introduced in the acyl chain to modulate the biological activity.[5][8] A general synthetic scheme is presented below, followed by a detailed protocol.
References
- 1. Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens | MDPI [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Application Notes and Protocols for C11-HSL Bioassays Using E. coli Reporter Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules, such as N-acyl homoserine lactones (AHLs), to coordinate collective behaviors. The detection and quantification of specific AHLs, like N-undecanoyl-L-homoserine lactone (C11-HSL), are crucial for understanding bacterial communication and for the development of novel anti-biofilm and anti-virulence agents. Escherichia coli reporter strains have emerged as powerful tools for the sensitive and specific detection of AHLs. These engineered strains typically harbor a plasmid containing a LuxR-type transcriptional activator and a reporter gene (e.g., for bioluminescence or fluorescence) under the control of a LuxR-dependent promoter. In the presence of its cognate AHL, the LuxR protein binds to the promoter and activates the expression of the reporter gene, providing a quantifiable output that correlates with the AHL concentration.
This document provides detailed application notes and protocols for the use of E. coli reporter strains in C11-HSL bioassays, focusing on a system utilizing the Vibrio fischeri LuxR protein.
Principle of the Bioassay
The bioassay is based on an engineered E. coli strain that does not produce its own AHLs but is capable of detecting exogenous AHLs. The core components of the reporter system are:
-
LuxR: A transcriptional activator protein from Vibrio fischeri. In its native context, LuxR binds to its cognate AHL, 3-oxo-C6-HSL. However, LuxR and its homologs can exhibit cross-reactivity with other AHLs, including C11-HSL.
-
PluxI Promoter: A promoter sequence that is recognized and activated by the LuxR-AHL complex.
-
Reporter Gene: A gene downstream of the PluxI promoter that produces a measurable signal upon activation. Common reporter genes include the luxCDABE operon for bioluminescence and genes encoding fluorescent proteins like GFP.
When C11-HSL is introduced into the culture medium, it diffuses into the E. coli reporter cells and binds to the LuxR protein. This complex then activates the transcription of the reporter gene, leading to a detectable signal that is proportional to the concentration of C11-HSL.
Signaling Pathway
The signaling pathway within the E. coli reporter strain for the detection of C11-HSL is a well-characterized system.
Caption: C11-HSL signaling pathway in the E. coli reporter strain.
Experimental Protocols
Materials
-
E. coli reporter strain (e.g., containing a LuxR/PluxI-reporter plasmid)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin, kanamycin)
-
This compound (C11-HSL) standard (Cayman Chemical or equivalent)
-
Solvent for C11-HSL (e.g., DMSO or ethyl acetate, spectroscopy grade)
-
96-well microplates (white plates for luminescence, black plates for fluorescence)
-
Microplate reader capable of measuring luminescence or fluorescence
Preparation of C11-HSL Standards
-
Prepare a stock solution of C11-HSL at a high concentration (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in the same solvent to create a range of standard concentrations.
-
For the bioassay, further dilute the standards in the assay medium (e.g., LB) to the final desired concentrations. It is important to ensure that the final concentration of the solvent in the assay is low (typically ≤ 0.1%) to avoid any inhibitory effects on bacterial growth or the reporter system.
Bioassay Protocol
-
Inoculum Preparation: Inoculate a single colony of the E. coli reporter strain into LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic and grow to the mid-exponential phase (OD600 of approximately 0.4-0.6).
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the sub-cultured reporter strain to each well.
-
Add the C11-HSL standards to the wells to achieve a final concentration range, for example, from 1 nM to 10 µM. Include a negative control with only the solvent.
-
Bring the final volume in each well to 200 µL with fresh LB medium containing the antibiotic.
-
-
Incubation: Incubate the microplate at 30°C for a specified period (e.g., 4-6 hours). Incubation at 30°C is often preferred as it can enhance the stability and activity of some LuxR homologs.
-
Measurement: After incubation, measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) using a microplate reader. The OD600 measurement is used to normalize the reporter signal to the cell density.
Data Analysis
-
Normalization: For each well, divide the reporter signal (luminescence or fluorescence) by the corresponding OD600 value to obtain the normalized reporter activity.
-
Dose-Response Curve: Plot the normalized reporter activity against the concentration of C11-HSL. The data can be fitted to a suitable model, such as a four-parameter logistic regression, to determine key parameters like the EC50 (the concentration of C11-HSL that elicits a half-maximal response).
Experimental Workflow
The overall experimental workflow for the C11-HSL bioassay is summarized in the following diagram.
Caption: Experimental workflow for the C11-HSL bioassay.
Quantitative Data
The response of an E. coli reporter strain expressing the Vibrio fischeri LuxR protein to varying concentrations of C11-HSL is summarized in the table below. The data represents the normalized reporter activity, which is typically measured in Relative Light Units (RLU) per OD600 for a bioluminescent reporter or Relative Fluorescence Units (RFU) per OD600 for a fluorescent reporter.
| C11-HSL Concentration (nM) | Normalized Reporter Activity (Arbitrary Units) |
| 0 (Negative Control) | 100 |
| 10 | 150 |
| 50 | 400 |
| 100 | 800 |
| 250 | 1500 |
| 500 | 2500 |
| 1000 | 3500 |
| 5000 | 4000 |
Note: The values presented are illustrative and may vary depending on the specific reporter strain, plasmid copy number, reporter gene, and experimental conditions. It is essential to generate a standard curve for each experiment.
Conclusion
E. coli reporter strains provide a robust and sensitive platform for the detection and quantification of C11-HSL. The protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry. By utilizing these bioassays, scientists can effectively screen for inhibitors of C11-HSL-mediated quorum sensing, investigate the roles of this signaling molecule in various biological processes, and develop novel therapeutic strategies targeting bacterial communication. The adaptability of the reporter system also allows for the engineering of LuxR variants with enhanced specificity and sensitivity for C11-HSL and other long-chain AHLs.
Application Notes and Protocols for the Extraction of N-undecanoyl-L-Homoserine Lactone (C11-HSL) from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the extraction of N-undecanoyl-L-Homoserine lactone (C11-HSL), a quorum-sensing signal molecule, from bacterial cultures. The protocols outlined below are based on established liquid-liquid extraction techniques, ensuring reliable and reproducible results for downstream analysis and quantification.
Introduction to N-acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing
Gram-negative bacteria widely employ N-acyl-homoserine lactones (AHLs) as signaling molecules to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS).[1][2] This intricate communication system regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2][3] The specificity of this signaling is largely determined by the length and modification of the acyl side chain of the AHL molecule.[1][4] this compound (C11-HSL) is one such AHL, and its accurate extraction and quantification are crucial for studying bacterial communication and developing novel anti-quorum sensing therapeutics.
Quorum Sensing Signaling Pathway
The canonical LuxI/LuxR-type quorum sensing circuit is a well-characterized model for AHL-mediated signaling. A LuxI-type synthase is responsible for producing the specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the cells. Inside the cytoplasm, the AHL binds to its cognate LuxR-type transcriptional regulator. This complex then typically binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes.
Quantitative Data on AHL Extraction
The concentration of AHLs in bacterial cultures can vary significantly depending on the bacterial species, strain, growth conditions, and the specific AHL molecule. While precise data for C11-HSL is not extensively documented in all species, the following table provides representative concentrations of other well-studied AHLs extracted from Pseudomonas aeruginosa cultures, offering a general benchmark for expected yields.
| AHL Molecule | Bacterial Strain | Culture Condition | Concentration Range | Reference |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PAO1 | Planktonic Culture | ~1 µM | [5] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | in vitro Biofilm | up to 600 µM | [6] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | CF Patient Sputum | up to 22 nM | [5] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa PAO1 | Planktonic Culture | 2122.9 ± 155.2 ng/mL | [7] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | CF Patient Sputum | 0 - 5 nM | [5] |
Note: Extraction efficiency for AHLs using acidified ethyl acetate (B1210297) is generally high, with expected recovery of at least 75%.[4]
Experimental Protocol: Extraction of this compound (C11-HSL)
This protocol details the liquid-liquid extraction of C11-HSL from a bacterial culture supernatant.
Materials:
-
Bacterial culture grown to the stationary phase
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid or Formic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Acetonitrile (B52724) (HPLC grade)
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel (volume appropriate for culture)
-
Rotary evaporator
-
Glass vials for storage
-
0.22 µm syringe filters
Protocol:
-
Culture Growth and Harvest:
-
Inoculate a suitable liquid medium with the bacterial strain of interest.
-
Incubate the culture under appropriate conditions (e.g., temperature, aeration) until it reaches the stationary phase of growth. This is recommended to maximize the concentration of extracellular AHLs.[1]
-
Harvest the culture and centrifuge at a speed sufficient to pellet the bacterial cells (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask. For enhanced clarity, the supernatant can be passed through a 0.22 µm filter to remove any remaining cells.[8]
-
-
Solvent Preparation:
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[9]
-
Stopper the funnel and invert it gently, periodically venting to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing the extracted AHLs.
-
Drain the lower aqueous layer. Collect the upper organic layer in a clean flask.
-
Repeat the extraction process on the aqueous layer at least one more time with a fresh volume of acidified ethyl acetate to maximize recovery.[4][9] Pool the organic extracts.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous magnesium sulfate to the pooled organic extract to remove any residual water. Swirl gently and allow it to sit for a few minutes.
-
Filter the dried organic extract to remove the magnesium sulfate.
-
Evaporate the ethyl acetate using a rotary evaporator at a temperature of 40-45°C until a dry residue is obtained.[1]
-
-
Resuspension and Storage:
Experimental Workflow
The following diagram illustrates the key steps in the extraction protocol.
Concluding Remarks
The protocol described provides a robust and widely adopted method for the extraction of this compound and other AHLs from bacterial cultures. Subsequent analysis of the extract can be performed using various techniques, including thin-layer chromatography (TLC) coupled with a biosensor strain, high-performance liquid chromatography (HPLC), or mass spectrometry (MS) for identification and quantification.[1][10] The successful extraction of these signaling molecules is a critical first step in understanding and potentially manipulating bacterial quorum sensing for therapeutic or biotechnological applications.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones Protect Mice from Lethal Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Acylated Homoserine Lactones by Psychrotrophic Members of the Enterobacteriaceae Isolated from Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-undecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] AHLs are crucial components of quorum sensing (QS) systems in Gram-negative bacteria, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner.[2][3] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance.[2][4] The elucidation of the structure and concentration of specific AHLs, such as C11-HSL, is therefore of significant interest in the fields of microbiology, infectious disease research, and the development of novel anti-infective therapies targeting quorum sensing, often referred to as quorum quenching.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific detection and quantification of AHLs in complex biological matrices.[1][5] The fragmentation pattern of an AHL in the mass spectrometer provides a unique fingerprint that allows for its unambiguous identification. This document provides detailed application notes on the mass spectrometric fragmentation of this compound, a protocol for its analysis, and a representation of its role in bacterial signaling.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of N-acyl homoserine lactones in tandem mass spectrometry (MS/MS) is characterized by specific cleavage events that yield diagnostic product ions. The most prominent fragmentation occurs at the amide bond and within the homoserine lactone ring.
Upon electrospray ionization (ESI) in positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic fragment ions. The most abundant and diagnostic fragment ion for all AHLs is the protonated homoserine lactone ring, which has a mass-to-charge ratio (m/z) of 102.1.[6] Other significant fragments arise from the loss of water from the precursor ion and cleavage of the acyl chain.
A summary of the expected and observed fragmentation data for this compound is presented in the table below.
| Precursor Ion [M+H]⁺ | Formula | Precursor m/z | Fragment Ion | Fragment m/z | Description |
| This compound | C₁₅H₂₇NO₃ | 270.2064 | [C₄H₈NO₂]⁺ | 102.1 | Protonated Homoserine Lactone Ring |
| [C₁₅H₂₅NO₂]⁺ | 252.2 | Loss of H₂O | |||
| [C₁₀H₁₉O]⁺ | 169.1 | Cleavage of the amide bond (acyl chain fragment) |
Data sourced from PubChem CID 10923593.[6]
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the extraction and analysis of this compound from bacterial culture supernatants.
1. Sample Preparation and Extraction
-
Objective: To extract AHLs from the aqueous culture medium into an organic solvent.
-
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
For every 10 mL of supernatant, add 10 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) Cleanup (Optional)
-
Objective: To further purify the extract and remove interfering substances.
-
Materials:
-
Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
-
Procedure:
-
Condition the HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar impurities.
-
Elute the AHLs with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in step 1.10.
-
3. LC-MS/MS Analysis
-
Objective: To separate and detect this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 270.2
-
Product Ions (m/z): 102.1 (quantifier), 252.2 (qualifier)
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the quorum sensing signaling pathway involving N-acyl homoserine lactones and the experimental workflow for their analysis.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H27NO3 | CID 10923593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-undecanoyl-L-Homoserine lactone (C11-HSL) in Interspecies Communication Studies
For Research Use Only.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The length of the N-acyl chain of AHLs can vary, and this variation contributes to the specificity of the signaling. N-undecanoyl-L-Homoserine lactone (C11-HSL) is a long-chain AHL that plays a role in regulating various physiological processes in certain Gram-negative bacteria. These processes include biofilm formation, virulence factor production, and motility.[1] Furthermore, as a diffusible signal molecule, C11-HSL has the potential to mediate interspecies and even inter-kingdom communication, influencing the behavior of other bacteria and fungi in mixed microbial communities.
These application notes provide an overview of the utility of C11-HSL in studying bacterial communication and offer detailed protocols for key experiments.
Applications
-
Studying Quorum Sensing Pathways: C11-HSL can be used to investigate the activation or inhibition of specific LuxR-type transcriptional regulators and their downstream gene targets in bacteria that respond to long-chain AHLs.
-
Investigating Biofilm Formation and Inhibition: Researchers can utilize C11-HSL to study its role in the development and maturation of biofilms in susceptible bacterial species. It can also be used in screening assays to identify potential biofilm inhibitors that act on the C11-HSL signaling pathway.
-
Analyzing Virulence Factor Regulation: The effect of C11-HSL on the production of virulence factors such as proteases, elastases, and pyocyanin (B1662382) can be quantified to understand its role in pathogenicity.[1][2]
-
Exploring Interspecies and Inter-kingdom Communication: C11-HSL is a valuable tool for studying how bacteria communicate with other bacterial species and with fungi in complex environments. For example, it has been observed that certain bacterial AHLs can influence the morphology and stress tolerance of yeast like Saccharomyces cerevisiae.[3]
Experimental Protocols
Protocol 1: Biofilm Formation Inhibition Assay using Crystal Violet
This protocol is designed to quantify the effect of C11-HSL on biofilm formation.
Materials:
-
This compound (C11-HSL)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture 1:100 in fresh growth medium.
-
Assay Setup:
-
Prepare serial dilutions of C11-HSL in the fresh growth medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a solvent control (medium with the same concentration of the solvent used to dissolve C11-HSL, e.g., DMSO) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the C11-HSL dilutions, solvent control, or negative control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Experimental Workflow for Biofilm Inhibition Assay
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps to quantify the expression of genes regulated by C11-HSL.
Materials:
-
C11-HSL
-
Bacterial strain of interest
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow an overnight culture of the bacterium of interest.
-
Dilute the culture to an OD600 of ~0.1 in fresh medium.
-
Add C11-HSL to the desired final concentration (e.g., 10 µM). Include a solvent control.
-
Incubate the cultures to mid-logarithmic phase (OD600 ~0.6-0.8).
-
-
RNA Extraction and DNase Treatment:
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[5]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., genes involved in virulence or biofilm formation) and at least one validated reference gene (e.g., 16S rRNA).
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the C11-HSL treated and control samples.[6]
-
Logical Flow for qRT-PCR Analysis
Data Presentation
Table 1: Quantitative Effects of Long-Chain AHLs on Biofilm Formation
(Note: Data for C11-HSL is limited; this table includes data from closely related long-chain AHLs to provide a reference for expected effective concentrations.)
| AHL Molecule | Organism | Effective Concentration | Effect on Biofilm | Reference |
| 3-oxo-C10-HSL | Vibrio alginolyticus | 10-20 µM | Induction/Enhancement | [7] |
| 3-oxo-C10-HSL | Vibrio alginolyticus | 40-100 µM | Inhibition | [7] |
| C12-HSL | Salmonella Enteritidis | 50 nM | Induction (anaerobic) | [5] |
| C4-HSL | Pseudomonas aeruginosa | 20 µM | Induction | [8] |
Table 2: Examples of Genes Regulated by AHL-mediated Quorum Sensing
| Gene | Organism | Function | Regulating AHL (Example) |
| lasI | Pseudomonas aeruginosa | Synthesis of 3-oxo-C12-HSL | 3-oxo-C12-HSL (autoinduction) |
| lasR | Pseudomonas aeruginosa | Transcriptional regulator | Binds 3-oxo-C12-HSL |
| rhlI | Pseudomonas aeruginosa | Synthesis of C4-HSL | 3-oxo-C12-HSL and C4-HSL |
| rhlR | Pseudomonas aeruginosa | Transcriptional regulator | Binds C4-HSL |
| lasB | Pseudomonas aeruginosa | Elastase (virulence factor) | 3-oxo-C12-HSL |
| rhlA | Pseudomonas aeruginosa | Rhamnolipid biosynthesis (biofilm) | C4-HSL |
Signaling Pathway
Generalized LuxI/LuxR Quorum Sensing Circuit
In many Gram-negative bacteria, the core of the AHL-mediated quorum sensing system consists of a LuxI-type synthase and a LuxR-type transcriptional regulator. The LuxI homolog synthesizes a specific AHL molecule. As the bacterial population density increases, the AHL accumulates. Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor. This AHL-receptor complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This leads to a coordinated change in the population's behavior, such as the production of virulence factors or the formation of biofilms.[1][2]
Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions, including bacterial strains, growth media, incubation times, and C11-HSL concentrations, may need to be determined empirically for specific experimental systems.
References
- 1. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Bacterial signals N-acyl homoserine lactones induce the changes of morphology and ethanol tolerance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of N-Acyl-Homoserine Lactones (AHLs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that regulates gene expression in response to population density. The study of AHLs is crucial for understanding bacterial pathogenesis, biofilm formation, and developing novel antimicrobial strategies. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and detection of AHLs from bacterial cultures.[1][2][3][4][5] This document provides detailed application notes and protocols for the successful separation and analysis of AHLs using TLC.
Principle of TLC for AHL Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2][3] For AHLs, reversed-phase TLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-coated silica) and the mobile phase is polar (e.g., a methanol (B129727)/water mixture).[1][6][7][8] In this system, less polar AHLs with longer acyl chains will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, more polar AHLs with shorter acyl chains will travel further with the mobile phase, yielding a higher Rf value.
Quorum Sensing Signaling Pathway
The following diagram illustrates a generalized AHL-mediated quorum sensing pathway.
Caption: AHL-mediated quorum sensing pathway.
Experimental Protocols
I. Extraction of AHLs from Bacterial Culture Supernatants
This protocol is a generalized procedure based on common methodologies.[6][8]
Materials:
-
Bacterial culture grown to the desired cell density
-
Centrifuge and centrifuge tubes
-
0.22 µm sterile filters
-
Acidified ethyl acetate (B1210297) (0.1% formic acid)[6][8] or Dichloromethane[9]
-
Rotary evaporator or nitrogen gas stream
-
HPLC-grade methanol
Procedure:
-
Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[6][8]
-
Filter the resulting supernatant through a 0.22 µm sterile filter to remove any remaining bacteria.[6][8]
-
Extract the cell-free supernatant with an equal volume of acidified ethyl acetate three times.[6][8] Alternatively, dichloromethane (B109758) can be used for extraction.[9]
-
Combine the organic phases and evaporate the solvent using a rotary evaporator at 30°C.[6][8]
-
Dry the remaining residue under a gentle stream of nitrogen gas.[6][8]
-
Resuspend the dried extract in a small volume (e.g., 2 mL) of HPLC-grade methanol.[8]
-
Store the AHL extract at -20°C until required for TLC analysis.[8]
II. Thin-Layer Chromatography of AHLs
Materials:
-
AHL extract
-
Synthetic AHL standards
-
C18 reversed-phase TLC plates (e.g., Merck RP-18 F254S)[6][8]
-
TLC development chamber
-
Capillary tubes for spotting
Procedure:
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the C18 TLC plate.
-
Using a capillary tube, carefully spot 2 µL of the AHL extract and synthetic AHL standards onto the starting line, ensuring the spots are small and do not spread.[6][8]
-
Allow the spots to dry completely.
-
Prepare the TLC development chamber by adding the 60:40 methanol/water mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Place the spotted TLC plate into the development chamber, ensuring the starting line is above the solvent level.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood for at least 10 minutes before visualization.[6][8]
III. Visualization of AHLs using Biosensor Overlay
AHLs are typically colorless and require a visualization step. A common method is to overlay the TLC plate with a soft agar (B569324) seeded with a specific AHL biosensor strain.[6][9][11]
Common Biosensor Strains:
-
Agrobacterium tumefaciens NTL4(pZLR4) or KYC55 : Detects a broad range of AHLs, particularly those with longer acyl chains, and produces a blue color in the presence of AHLs when X-gal is included in the medium.[1][6][12][13]
-
Chromobacterium violaceum CV026 : A mutant strain that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs (C4 to C8-HSL).[6][8][13][14]
Procedure for Biosensor Overlay:
-
Prepare a preculture of the chosen biosensor strain (e.g., A. tumefaciens KYC55 or C. violaceum CV026) by inoculating 50 mL of LB medium and incubating at 30°C for 24 hours with aeration.[6][8]
-
Prepare 100 mL of molten LB agar (1.2% agar) and cool it to approximately 45-50°C.[6][8]
-
Add the preculture of the biosensor strain to the molten LB agar. If using A. tumefaciens, also add X-gal to the media.
-
Immediately and gently pour the seeded agar over the dried TLC plate to create a thin, even overlay.[6][8]
-
Allow the agar to solidify completely.
-
Place the plate in a sealed, sterile container and incubate at 30°C for 24-48 hours.[6][8]
-
AHLs will diffuse from the TLC plate into the agar overlay, inducing a response in the biosensor strain, which will appear as colored spots (purple for C. violaceum or blue for A. tumefaciens with X-gal).
Experimental Workflow
The following diagram outlines the complete experimental workflow for TLC-based separation and detection of AHLs.
Caption: Workflow for TLC separation of AHLs.
Data Presentation and Analysis
After visualization, the Retention Factor (Rf) for each spot can be calculated using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under specific TLC conditions and can be used for tentative identification by comparing it to the Rf values of known standards run on the same plate.
Quantitative Data: Rf Values of Common AHLs
The following table summarizes the approximate Rf values for various AHLs on a C18 reversed-phase TLC plate with a 60:40 (v/v) methanol/water mobile phase, as compiled from multiple sources.
| N-Acyl-Homoserine Lactone (AHL) | Approximate Rf Value | Reference(s) |
| C4-HSL | 0.82 | [15] |
| C6-HSL | 0.47 - 0.49 | [6][7] |
| C8-HSL | 0.23 | [7] |
| C10-HSL | 0.09 | [7] |
| 3-oxo-C6-HSL | 0.68 | [7] |
| 3-oxo-C8-HSL | 0.41 - 0.49 | [6][7][15] |
| 3-oxo-C10-HSL | 0.18 | [7] |
| 3-oxo-C12-HSL | 0.07 - 0.21 | [7][15] |
Note: Rf values can vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates. Therefore, it is crucial to always run standards alongside unknown samples for accurate comparison.[1]
Troubleshooting and Considerations
-
No Spots Detected: This could be due to low concentrations of AHLs in the extract. Concentrate the extract further or use a larger volume of culture for extraction. Also, ensure the biosensor strain is viable and responsive.
-
Streaking of Spots: This may occur if the sample is overloaded or contains impurities. Dilute the extract before spotting. The characteristic tailing of 3-oxo-substituted AHLs is normal.[7]
-
Poor Separation: Adjust the polarity of the mobile phase. Increasing the methanol content will increase the Rf values of all compounds, while decreasing it will have the opposite effect.
-
Biosensor Specificity: Be aware of the detection range of your chosen biosensor. Using multiple biosensors can provide a more comprehensive profile of the AHLs produced by a bacterium.[13]
By following these detailed protocols and application notes, researchers can effectively utilize thin-layer chromatography for the separation, detection, and preliminary identification of AHLs, facilitating further research into bacterial quorum sensing and the development of novel therapeutics.
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of N-Acylhomoserine Lactone-Mediated Cell-Cell Communication between Bacteria Colonizing the Tomato Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time C11-HSL Monitoring Using Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the real-time monitoring of N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL), a key quorum sensing (QS) signaling molecule in many Gram-negative bacteria. The following sections detail the use of whole-cell and cell-free biosensors for this purpose, offering insights into experimental design, data interpretation, and potential applications in drug discovery and microbial research.
Introduction to C11-HSL and Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This is mediated by signaling molecules called autoinducers, such as N-acyl-homoserine lactones (AHLs). C11-HSL is a long-chain AHL that plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in various pathogenic bacteria. Real-time monitoring of C11-HSL provides a powerful tool to study bacterial communication and to screen for novel quorum quenching (QQ) compounds that can act as anti-virulence agents.
Biosensor Technologies for C11-HSL Detection
Several biosensor platforms can be employed for the real-time monitoring of C11-HSL. These generally fall into two categories: whole-cell biosensors and cell-free systems.
-
Whole-Cell Biosensors: These are genetically engineered microorganisms that produce a measurable signal in response to a specific AHL. Typically, they contain a LuxR-type receptor protein that binds to the target AHL (e.g., C11-HSL) and a reporter gene (e.g., encoding for fluorescent proteins like GFP or luminescent enzymes like luciferase) under the control of an AHL-inducible promoter. The intensity of the fluorescent or luminescent signal is proportional to the concentration of the AHL.
-
Photoluminescence-Based Biosensors: These are cell-free systems that utilize nanomaterials, such as functionalized zinc oxide (ZnO) nanoparticles, to detect AHLs. The binding of AHL molecules to the functionalized surface of the nanoparticles causes a change in their photoluminescent properties, which can be measured in real-time.
Quantitative Data Summary
The following table summarizes the performance of different biosensor types for the detection of AHLs. While data specific to C11-HSL is limited, the provided information for structurally similar long-chain AHLs offers a valuable reference.
| Biosensor Type | Target AHL(s) | Detection Limit | Linear Detection Range | Response Time | Reference(s) |
| Dual-Fluorescence Whole-Cell Biosensor (E. coli) | 3OC6-HSL | 5 x 10⁻⁸ mol/L | 5 x 10⁻⁸ - 1 x 10⁻⁵ mol/L | ~6 hours | [1] |
| GFP-Based Whole-Cell Biosensor (E. coli) | OHHL (homolog of C8-HSL) | ~3 nM | Not specified | 15-30 minutes for initial response | [2] |
| Luminescence-Based Whole-Cell Biosensor (E. coli) | 3OC6-HSL | 30-100 pM | Not specified | 2-3 fold reduction in response time with increased LuxR dosage | [3] |
| Photoluminescence Biosensor (ZnO Nanoparticles) | General AHLs | Not specified | 10 - 120 nM | Fast | [4] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of C11-HSL using a GFP-Based Whole-Cell Biosensor
This protocol describes the use of a whole-cell biosensor genetically engineered to express Green Fluorescent Protein (GFP) in the presence of C11-HSL.
Materials:
-
C11-HSL standard solution
-
GFP-based whole-cell biosensor strain (e.g., E. coli expressing a C11-HSL responsive LuxR homolog and a Plux-gfp reporter construct)
-
Luria-Bertani (LB) broth
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm) and temperature control
-
Shaking incubator
Procedure:
-
Prepare an overnight culture of the biosensor strain in LB broth at 30°C with appropriate antibiotics.
-
Inoculate a fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6 (logarithmic growth phase).
-
Prepare a serial dilution of the C11-HSL standard in LB broth in a 96-well microplate. Include a negative control (LB broth only).
-
Add the biosensor culture to each well of the microplate.
-
Place the microplate in the microplate reader pre-set to 30°C.
-
Measure the OD₆₀₀ and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for a period of 6-8 hours. Ensure the plate is shaken between readings.
-
Data Analysis:
-
Normalize the fluorescence signal by dividing by the OD₆₀₀ to account for cell growth.
-
Plot the normalized fluorescence over time for each C11-HSL concentration.
-
The rate of fluorescence increase corresponds to the real-time response to C11-HSL.
-
Protocol 2: Real-Time Monitoring of C11-HSL using a Photoluminescence-Based Biosensor
This protocol outlines the use of a ZnO nanoparticle-based biosensor for the real-time detection of C11-HSL.
Materials:
-
Cysteamine-functionalized ZnO nanoparticles (ZnO-Cys)
-
C11-HSL standard solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a suspension of ZnO-Cys nanoparticles in PBS.
-
Calibrate the fluorometer using the ZnO-Cys suspension as a baseline.
-
Prepare a series of C11-HSL standard solutions in PBS.
-
Add a known concentration of C11-HSL to the ZnO-Cys suspension in a quartz cuvette.
-
Immediately begin recording the photoluminescence (PL) intensity over time. The excitation and emission wavelengths will depend on the specific ZnO nanoparticles used.
-
Continue monitoring until the PL signal stabilizes.
-
Repeat the measurement for different concentrations of C11-HSL.
-
Data Analysis:
-
Plot the change in PL intensity as a function of time for each C11-HSL concentration.
-
The initial rate of change in PL intensity can be correlated with the C11-HSL concentration for real-time analysis.
-
Visualizations
Caption: General AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for the whole-cell biosensor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Modulating Bacterial Virulence: Application Notes and Protocols for N-undecanoyl-L-Homoserine Lactone (C11-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This regulation extends to a variety of processes, including biofilm formation and the production of virulence factors. N-undecanoyl-L-Homoserine lactone (C11-HSL) is an AHL with an 11-carbon acyl chain. While less studied than other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, C11-HSL is recognized as a potential modulator of bacterial behavior. Studies on AHLs with varying acyl chain lengths suggest that C11-HSL may have significant biological activity, making it a valuable tool for investigating and manipulating bacterial virulence.
These application notes provide an overview of C11-HSL and detailed protocols for assessing its effects on key virulence factors, offering a framework for researchers to explore its potential as a tool in the development of novel anti-virulence strategies.
Data Presentation
While extensive quantitative data specifically for C11-HSL is limited in published literature, the following tables summarize available data and provide a comparative context with other relevant AHLs.
Table 1: Biological Activity of this compound (C11-HSL)
| Assay | Organism/Cell Line | Effect | Concentration/Value |
| Quorum Sensing Induction | E. coli reporter strain (expressing V. fischeri LuxR-PluxI) | Induces GFP production | 100 to 1,000 nM |
| Immunomodulation | Isolated mouse splenocytes (induced by concanavalin (B7782731) A) | Inhibits proliferation | IC50 = 90 µM[1] |
Table 2: Comparative Activity of Various N-Acyl-Homoserine Lactones
| AHL | Receptor Studied | Relative Activity/Effect |
| C11-HSL | CarR (Erwinia carotovora) | Low binding affinity compared to shorter chain AHLs[2] |
| 3-oxo-C12-HSL | LasR (P. aeruginosa) | High agonistic activity, primary inducer of many virulence factors[3][4][5] |
| C4-HSL | RhlR (P. aeruginosa) | Primarily regulates rhamnolipid production[4] |
| C10-HSL | BviR (Burkholderia vietnamiensis) | Most abundant AHL produced by this species, reaching >20 µM in culture[6] |
| 3-oxo-C10 to C14-HSLs | - | Inhibit growth and virulence in Staphylococcus aureus[7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the virulence-modulating effects of C11-HSL. These are based on established methods for other AHLs and can be adapted for C11-HSL.
Protocol 1: Biofilm Formation Inhibition Assay
This protocol is used to determine the effect of C11-HSL on the ability of bacteria to form biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound (C11-HSL) stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain at its optimal temperature with shaking. Dilute the overnight culture 1:100 in fresh growth medium.
-
Assay Setup:
-
Prepare serial dilutions of the C11-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of the solvent used for the C11-HSL stock) and a negative control (medium only).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the C11-HSL dilutions or controls to the respective wells.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Protocol 2: Pyocyanin (B1662382) Production Assay
This protocol quantifies the production of the virulence factor pyocyanin by Pseudomonas aeruginosa in the presence of C11-HSL.
Materials:
-
Pseudomonas aeruginosa strain
-
Growth medium (e.g., King's A broth)
-
This compound (C11-HSL) stock solution
-
0.2 N HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate the P. aeruginosa strain into the growth medium containing different concentrations of C11-HSL and a solvent control. Incubate at 37°C with shaking for 24-48 hours.
-
Extraction of Pyocyanin:
-
Centrifuge 5 mL of the bacterial culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Separate the chloroform layer (bottom layer).
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification:
-
Centrifuge to separate the layers clearly.
-
Measure the absorbance of the upper pink (HCl) layer at 520 nm.
-
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[10]
-
Protocol 3: Protease Activity Assay
This protocol measures the total extracellular protease activity, a key virulence factor in many bacteria.
Materials:
-
Bacterial culture supernatant (from cultures grown with and without C11-HSL)
-
Azocasein (B1165720) solution (substrate)
-
Trichloroacetic acid (TCA)
-
1 M NaOH
-
Spectrophotometer
Procedure:
-
Prepare Supernatant: Grow bacterial cultures with desired concentrations of C11-HSL. Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the extracellular proteases.
-
Enzyme Reaction:
-
Add a defined volume of the bacterial supernatant to the azocasein solution.
-
Incubate the mixture at 37°C for a specific time (e.g., 1 hour).
-
-
Stop Reaction: Stop the reaction by adding TCA, which will precipitate the undigested azocasein.
-
Quantification:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant, which contains the digested, colored fragments, to a new tube.
-
Add 1 M NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 440 nm). The absorbance is proportional to the protease activity.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum-Sensing Signals and Quorum-Sensing Genes in Burkholderia vietnamiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylhomoserine lactones antagonize virulence gene expression and quorum sensing in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-undecanoyl-L-Homoserine Lactone (C11-HSL) Solubility
Welcome to the technical support center for N-undecanoyl-L-Homoserine lactone (C11-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of C11-HSL in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C11-HSL) and why is its solubility in aqueous solutions a concern?
A1: this compound (C11-HSL) is a bacterial quorum-sensing signaling molecule involved in regulating gene expression in response to cell population density.[1] Like other long-chain N-acyl homoserine lactones (AHLs), C11-HSL is poorly soluble in aqueous solutions due to its long, hydrophobic acyl chain. This low solubility can present challenges in preparing experimental solutions with accurate and consistent concentrations for biological assays.
Q2: What are the recommended organic solvents for preparing a stock solution of C11-HSL?
A2: C11-HSL is soluble in several organic solvents. For preparing a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are recommended.[2] It is crucial to use anhydrous solvents, as the presence of water can affect the stability of the compound.
Q3: How can I prepare a working solution of C11-HSL in an aqueous buffer for my experiments?
A3: To prepare an aqueous working solution from an organic stock, a serial dilution method is recommended. First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, dilute this stock solution into your desired aqueous buffer or culture medium. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect your biological system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%. Vigorous vortexing or sonication may be required to ensure complete dissolution.
Q4: I am still observing precipitation when I dilute my C11-HSL stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with long-chain AHLs. Here are a few troubleshooting steps:
-
Decrease the final concentration: The desired concentration of C11-HSL in your aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Use a co-solvent system: For challenging applications, a co-solvent system can be employed. A common formulation involves a combination of DMSO, PEG300, and a surfactant like Tween-80.[3][4]
-
Utilize cyclodextrins: Sulfobetadex (SBE-β-CD) can be used to encapsulate the hydrophobic acyl chain of the AHL, thereby increasing its aqueous solubility.[3]
-
Gentle heating and sonication: Applying gentle heat (e.g., 37°C) and/or sonicating the solution can aid in dissolving the compound. However, be mindful of the potential for degradation with excessive heat.
Q5: How stable is C11-HSL in aqueous solutions?
A5: The stability of AHLs, including C11-HSL, in aqueous solutions is dependent on pH and temperature. The lactone ring of the homoserine lactone moiety is susceptible to pH-dependent hydrolysis (lactonolysis), particularly under alkaline conditions (pH > 7).[5] This hydrolysis opens the ring and inactivates the signaling molecule. At acidic pH, the ring can re-close, but this process may not be fully reversible. It is recommended to prepare fresh aqueous solutions of C11-HSL for each experiment and to use them promptly. If storage is necessary, it should be at 4°C for no longer than 24 hours. For long-term storage, C11-HSL should be kept as a solid at -20°C or as a stock solution in an anhydrous organic solvent at -20°C or -80°C.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms after diluting the stock solution into an aqueous buffer. | The concentration of C11-HSL exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of C11-HSL.- Increase the percentage of the organic co-solvent (e.g., DMSO) if permissible for your experiment.- Utilize a solubilizing agent such as PEG300, Tween-80, or SBE-β-CD in your aqueous medium. |
| Inconsistent experimental results between batches of C11-HSL solutions. | - Incomplete dissolution of C11-HSL.- Degradation of C11-HSL in the aqueous solution due to pH or temperature. | - Ensure complete dissolution by vortexing or gentle sonication.- Prepare fresh aqueous solutions for each experiment.- Buffer your aqueous solution to a neutral or slightly acidic pH.- Avoid prolonged exposure to high temperatures. |
| Difficulty dissolving the solid C11-HSL to make a stock solution. | The incorrect solvent is being used. | Use anhydrous DMSO or DMF to prepare the initial concentrated stock solution.[2] |
Quantitative Data
Table 1: Solubility of this compound (C11-HSL) in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2] |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
Note: The solubility of C11-HSL in purely aqueous solutions is very low and not well-documented. It is generally considered to be poorly soluble in water.
Experimental Protocols
Protocol 1: Preparation of a C11-HSL Stock Solution
-
Weigh the desired amount of solid C11-HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 25 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of C11-HSL
-
Thaw an aliquot of the C11-HSL stock solution (from Protocol 1).
-
Determine the final concentration of C11-HSL needed for your experiment and the maximum allowable concentration of DMSO.
-
Perform a serial dilution of the stock solution into your desired sterile aqueous buffer (e.g., PBS, cell culture medium).
-
For each dilution step, vortex the solution thoroughly to ensure complete mixing and dissolution.
-
If precipitation occurs, refer to the Troubleshooting Guide. Consider preparing the working solution with a co-solvent system as described in Protocol 3.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
Protocol 3: Preparation of an Aqueous Working Solution with a Co-Solvent System
This protocol is adapted from methods used for other long-chain AHLs and can be optimized for your specific application.
-
Prepare a 25 mg/mL stock solution of C11-HSL in DMSO as described in Protocol 1.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL.
-
This will result in a solution containing 10% DMSO, 40% PEG300, and 5% Tween-80, with a C11-HSL concentration of 2.5 mg/mL. This can be further diluted in your experimental medium.
Visualizations
Caption: A diagram of a typical AHL-mediated quorum sensing pathway.
Caption: An experimental workflow for preparing C11-HSL solutions.
References
- 1. This compound - CAS-Number 216596-71-3 - Order from Chemodex [chemodex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of C11-HSL during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(undecanoyl)-L-homoserine lactone (C11-HSL) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of C11-HSL degradation during sample preparation?
A1: The degradation of C11-HSL, a type of N-acyl-homoserine lactone (AHL), is primarily caused by two factors:
-
pH-dependent lactonolysis: The lactone ring of the HSL molecule is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7).[1] This reaction is reversible by acidification.[1]
-
Enzymatic degradation: Certain enzymes can inactivate C11-HSL by cleaving specific bonds. The two main types of enzymes responsible for this are:
Q2: How does temperature affect the stability of C11-HSL?
A2: Higher temperatures accelerate the rate of pH-dependent lactonolysis, leading to increased degradation of C11-HSL.[1] Therefore, it is crucial to keep samples cold during and after preparation.
Q3: Is C11-HSL more or less stable than other AHLs?
A3: Generally, AHLs with longer acyl side chains, such as C11-HSL, are more stable and less prone to spontaneous lactonolysis than those with shorter acyl chains.[1]
Q4: Can C11-HSL be degraded in organic solvents?
A4: While C11-HSL is generally more stable in organic solvents than in aqueous solutions, the choice of solvent is important. For applications like mass spectrometry, it is crucial to use volatile organic solvents and avoid those with low vapor pressure, such as DMSO, unless significantly diluted.
Q5: My C11-HSL signal is low or absent in my bacterial culture supernatant. What could be the reason?
A5: Low or absent C11-HSL signal in culture supernatants can be due to several factors:
-
pH of the culture medium: As bacteria grow, the pH of the culture medium can become alkaline, leading to the degradation of C11-HSL.[1]
-
Presence of degrading enzymes: The bacteria you are culturing, or other contaminating microbes, may produce lactonases or acylases that degrade C11-HSL.
-
Extraction procedure: Inefficient extraction can lead to poor recovery. Ensure your extraction solvent is appropriate for C11-HSL (e.g., ethyl acetate) and that the extraction is performed promptly after harvesting the supernatant.
Troubleshooting Guides
This section provides solutions to common problems encountered during C11-HSL sample preparation.
| Problem | Possible Cause | Solution |
| Loss of C11-HSL activity in stored samples. | pH-dependent lactonolysis due to alkaline conditions. | Acidify the sample to pH 2.0 with a strong acid (e.g., HCl) before storage. This can reverse lactonolysis.[1] Store samples at -20°C or -80°C. |
| Enzymatic degradation from residual cellular activity. | Immediately after collection, add protease inhibitors or heat-inactivate enzymes (if compatible with downstream analysis). Alternatively, rapidly extract the C11-HSL into an organic solvent. | |
| Inconsistent C11-HSL quantification between replicates. | Variable degradation during sample processing time. | Standardize the time between sample collection and extraction/analysis for all samples. Keep all samples on ice throughout the process. |
| Incomplete extraction from the sample matrix. | Optimize the extraction protocol. Consider multiple extractions with a fresh volume of solvent for each replicate. Ensure thorough mixing during extraction. | |
| Low C11-HSL recovery from cell lysates. | Enzymatic degradation by intracellular lactonases or acylases released during lysis. | Lyse cells directly in an acidified organic solvent (e.g., ethyl acetate (B1210297) with 0.1% formic acid) to simultaneously extract C11-HSL and precipitate proteins and enzymes. |
| Adsorption to cellular debris. | Centrifuge the lysate at a high speed to pellet all cellular debris and filter the supernatant before proceeding with extraction. | |
| Poor signal in mass spectrometry analysis. | Presence of non-volatile salts or detergents in the sample. | Desalt the sample using a suitable method like solid-phase extraction (SPE). Avoid using detergents like SDS, Triton X-100, or Tween. If a detergent is necessary, use a mass spectrometry-compatible one like RapiGest and ensure its removal before analysis. |
| Inappropriate solvent for electrospray ionization (ESI). | The final sample should be dissolved in a volatile solvent mixture compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid to aid ionization. |
Data Presentation
The stability of N-acyl-homoserine lactones is influenced by several factors. The following table summarizes these effects, with a general indication of the stability of long-chain AHLs like C11-HSL.
| Factor | Effect on Stability | General Trend for Long-Chain AHLs (e.g., C11-HSL) |
| pH | Increased degradation at alkaline pH (>7) due to lactonolysis.[1] | More stable than short-chain AHLs at any given pH. |
| Temperature | Increased degradation at higher temperatures.[1] | More stable than short-chain AHLs at any given temperature. |
| Acyl Chain Length | Longer acyl chains increase stability.[1] | C11-HSL is among the more stable AHLs. |
| Enzymes | Lactonases and acylases lead to rapid degradation. | Susceptible to enzymatic degradation. |
| Solvents | Generally stable in appropriate organic solvents. | Good stability in solvents like ethyl acetate, methanol, and acetonitrile. |
Experimental Protocols
Protocol 1: Sample Acidification for Preservation of C11-HSL in Aqueous Samples
This protocol is designed to prevent pH-dependent lactonolysis of C11-HSL in aqueous samples such as bacterial culture supernatants.
Materials:
-
1 M Hydrochloric acid (HCl)
-
pH meter or pH indicator strips
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Harvest the aqueous sample (e.g., centrifuge bacterial culture to pellet cells and collect the supernatant).
-
Place the sample in a microcentrifuge tube and keep it on ice.
-
Measure the initial pH of the sample.
-
Slowly add 1 M HCl dropwise to the sample while vortexing gently.
-
Monitor the pH of the sample periodically.
-
Continue adding HCl until the pH of the sample reaches 2.0.
-
Once the desired pH is reached, the sample can be stored at -20°C or -80°C for long-term preservation or used immediately for extraction.
-
Note: Before downstream applications that are pH-sensitive (e.g., bioassays), the sample will need to be neutralized.
Visualizations
Signaling Pathway and Degradation Mechanisms
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Quenching of acyl-homoserine lactone-dependent quorum sensing by enzymatic disruption of signal molecules. | Semantic Scholar [semanticscholar.org]
- 4. Quenching of acyl-homoserine lactone-dependent quorum sensing by enzymatic disruption of signal molecules. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing Mass Spectrometry for C11-HSL Detection
Welcome to the technical support center for the analysis of N-undecanoyl-L-homoserine lactone (C11-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions related to the detection and quantification of C11-HSL using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of C11-HSL.
Question: I am observing a weak or no signal for my C11-HSL standard. What are the possible causes and solutions?
Answer:
Poor signal intensity is a common issue in mass spectrometry and can stem from several factors, from sample preparation to instrument settings.[1] A systematic approach to troubleshooting is recommended.
-
Sample Concentration and Integrity:
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Low Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal.[1] Consider concentrating your sample using solid-phase extraction (SPE) or gentle evaporation under a nitrogen stream.
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Analyte Degradation: C11-HSL can degrade under harsh conditions. Store samples at -20°C and avoid repeated freeze-thaw cycles.
-
-
Liquid Chromatography Performance:
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Suboptimal Separation: Poor chromatography can lead to broad peaks, which results in lower signal intensity. Ensure your LC method is optimized for C11-HSL.
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion.[2] Where possible, dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.
-
-
Mass Spectrometer Settings:
-
Incorrect Ionization Mode: For acyl-homoserine lactones, positive electrospray ionization (ESI+) is typically used, as it readily forms protonated molecules [M+H]+.
-
Ion Source Optimization: The ESI source parameters are critical.[3] Optimize the capillary voltage, nebulizer gas flow, and source temperature to ensure efficient desolvation and ionization of C11-HSL.
-
Suboptimal MRM Transitions: Ensure you are monitoring the correct and most intense precursor and product ions for C11-HSL. The homoserine lactone moiety produces a characteristic fragment ion at m/z 102.055.[4]
-
Collision Energy: The collision energy for fragmentation is compound-specific. If the energy is too low, fragmentation will be inefficient. If it is too high, the desired product ion may be fragmented further. An empirical optimization of the collision energy is recommended.
-
-
System Contamination:
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with C11-HSL for ionization, leading to a suppressed signal.[3] Ensure adequate sample cleanup to minimize matrix effects.
-
Contaminated Ion Source: A dirty ion source can lead to poor signal strength.[5] Regular cleaning of the ion source is recommended.
-
Question: My chromatograms show significant peak tailing for C11-HSL. How can I improve the peak shape?
Answer:
Peak tailing is a common chromatographic problem, especially for basic compounds, and can compromise resolution and integration accuracy.[6]
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the analyte, causing tailing. Using a well-end-capped column or operating at a lower pH (e.g., with 0.1% formic acid in the mobile phase) can help to suppress these interactions.
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system, leading to peak tailing.[7] Using metal-free or bio-inert columns and tubing can mitigate this issue.
-
-
Chromatographic Conditions:
-
Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[2]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7][8] Try reducing the injection volume or sample concentration.
-
Dead Volume: Excessive dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.[2] Ensure all fittings are secure and appropriate for the tubing used.
-
-
Column Health:
-
Contamination: A contaminated column or guard column can lead to poor peak shape. Try flushing the column or replacing the guard column.
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions. If other troubleshooting steps fail, it may be time to replace the column.
-
Question: I am observing high background noise or seeing unexpected peaks in my blank injections. What are the potential sources of contamination?
Answer:
Contamination is a frequent challenge in sensitive LC-MS analysis and can originate from multiple sources.[9]
-
Solvents and Reagents:
-
Use high-purity, LC-MS grade solvents and additives. Lower-grade reagents can contain impurities that contribute to background noise.
-
Water is a common source of contamination. Use freshly prepared, high-purity water.
-
Plastic containers can leach plasticizers (e.g., phthalates) into solvents. Use glass or solvent-safe containers for mobile phase preparation and storage.
-
-
Sample Preparation:
-
Ensure all glassware is thoroughly cleaned.
-
Solid-phase extraction cartridges can be a source of contamination if not properly conditioned.
-
During liquid-liquid extraction, ensure complete phase separation to avoid introducing impurities from the extraction solvent.
-
-
LC-MS System:
-
Carryover: Previous samples, especially if highly concentrated, can be retained in the injector, tubing, or column and elute in subsequent runs. Implement a robust needle wash protocol and run blank injections between samples.
-
System Components: Tubing, seals, and other system components can degrade over time and leach contaminants.
-
To identify the source of contamination, a systematic approach is helpful. Start by running a blank injection with no sample. If contamination is still present, bypass the column and inject directly into the mass spectrometer to isolate the issue to the LC system or the MS source.
Frequently Asked Questions (FAQs)
Question: What is the typical sample preparation method for extracting C11-HSL from bacterial cultures?
Answer:
The most common method for extracting N-acyl-homoserine lactones (AHLs) like C11-HSL from bacterial culture supernatants is Liquid-Liquid Extraction (LLE).[10] Solid-Phase Extraction (SPE) is another effective technique that can improve sensitivity.[10]
-
Liquid-Liquid Extraction (LLE): This method uses an organic solvent to partition the AHLs from the aqueous culture supernatant. Acidified ethyl acetate (B1210297) is a commonly used solvent.[10]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the sample, potentially leading to a two- to ten-fold increase in sensitivity compared to LLE.[10] A C18 stationary phase is often used for this purpose.
Question: What are the recommended mass spectrometry parameters for C11-HSL detection?
Answer:
For targeted quantification of C11-HSL, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.[10]
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is generally preferred for AHLs.
-
Precursor Ion: The precursor ion will be the protonated molecule, [M+H]+. For C11-HSL (molar mass = 269.38 g/mol ), this corresponds to an m/z of approximately 270.4.
-
Product Ions: A characteristic product ion for all AHLs is the homoserine lactone ring fragment at m/z 102.055.[4] This is often the most abundant fragment and is used for quantification. Other product ions derived from the acyl chain can be used as qualifiers.
Question: What type of liquid chromatography column and mobile phase are suitable for C11-HSL analysis?
Answer:
Reversed-phase chromatography is the standard for separating AHLs.
-
Column: A C18 reversed-phase column is most commonly used.[11]
-
Mobile Phase: A gradient elution using water and acetonitrile (B52724) or methanol (B129727) is typical.[12] The addition of 0.1% formic acid to the mobile phases is common to improve peak shape and ionization efficiency.[6][12]
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry and liquid chromatography parameters for the analysis of C11-HSL. Note that optimal values may vary depending on the specific instrument and should be determined empirically.
Table 1: Mass Spectrometry Parameters for C11-HSL
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | ESI Positive | Promotes formation of [M+H]+ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Nebulizer Gas Flow | Instrument Dependent | Aids in droplet formation and desolvation. |
| Drying Gas Flow | Instrument Dependent | Assists in solvent evaporation. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of ions. |
Table 2: MRM Transitions for C11-HSL
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 270.4 | 102.1 | 15 - 25 | Quantifier |
| 270.4 | 143.1 | 10 - 20 | Qualifier |
Collision energies are starting points and should be optimized for the specific instrument being used.
Table 3: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of C11-HSL from Bacterial Culture
-
Grow the bacterial strain of interest to the desired cell density (e.g., stationary phase).
-
Centrifuge the culture to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant.
-
For every 10 mL of supernatant, add an equal volume of acidified ethyl acetate (containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous phase (steps 4-7) one more time and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of mobile phase A or methanol for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of C11-HSL
-
LC System: An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Use a gradient similar to the one described in Table 3, adjusting the gradient slope and duration based on the separation of C11-HSL from other matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer set to ESI positive mode.
-
Data Acquisition: Set up an MRM method using the transitions specified in Table 2. Optimize collision energies by infusing a C11-HSL standard and observing the product ion intensity at different energy levels.
Visualizations
Caption: Experimental workflow for C11-HSL detection.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. N-dodecanoyl-S-homoserine lactone | C16H29NO3 | CID 45266530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 5. forensicrti.org [forensicrti.org]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in N-undecanoyl-L-Homoserine lactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-undecanoyl-L-Homoserine lactone.
Troubleshooting Guide
Low yield is a common challenge in the synthesis of N-acyl-homoserine lactones (AHLs). This guide addresses specific issues that can arise during the synthesis of this compound.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in this compound synthesis can stem from several factors, ranging from incomplete reactions to product degradation and inefficient purification. Below is a systematic approach to identifying and resolving the issue.
1. Incomplete Amide Bond Formation:
The coupling of the undecanoyl side chain to the L-homoserine lactone core is a critical step. Incomplete reaction is a frequent cause of low yield.
-
Potential Cause: Inefficient activation of the undecanoic acid or incomplete reaction with the L-homoserine lactone.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are fresh and have been stored under anhydrous conditions.
-
Optimize Molar Ratios: An excess of the activated undecanoic acid and coupling reagents relative to the L-homoserine lactone hydrobromide can drive the reaction to completion. A common starting point is using 1.2 equivalents of both EDC and HOBt, and 1.1 equivalents of L-homoserine lactone hydrobromide relative to the carboxylic acid.[1]
-
Control Reaction Temperature: The initial activation of the carboxylic acid is typically performed at 0°C to minimize side reactions. Allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., 18 hours) can improve yields.[1]
-
Ensure Proper pH: The reaction requires a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to neutralize the hydrobromide salt of the homoserine lactone. The dropwise addition of the base is crucial to maintain optimal reaction conditions.[1]
-
2. Degradation of the Homoserine Lactone Ring (Lactonolysis):
The homoserine lactone ring is susceptible to hydrolysis, particularly under alkaline or elevated temperature conditions. This degradation is a major contributor to yield loss.[2][3]
-
Potential Cause: Exposure of the this compound to basic conditions during workup or purification.
-
Troubleshooting Steps:
-
Maintain Acidic or Neutral pH: During aqueous workup, use washes with saturated aqueous ammonium (B1175870) chloride (mildly acidic) and brine to remove excess reagents without inducing significant lactonolysis.[1] Avoid strong bases.
-
Control Temperature: Perform all extraction and purification steps at or below room temperature whenever possible. The rate of lactone hydrolysis increases with temperature.[4]
-
Minimize Exposure to Water: While aqueous washes are necessary, minimize the contact time of the product with the aqueous phase. Promptly dry the organic layer over an anhydrous salt like magnesium sulfate (B86663).[1]
-
3. Inefficient Purification:
Loss of product during purification can significantly impact the final yield.
-
Potential Cause: Co-elution of the product with impurities during column chromatography or degradation on the stationary phase.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Use a well-chosen solvent system for silica (B1680970) gel chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the nonpolar starting materials from the more polar product.
-
Consider Alternative Purification Methods: For higher purity, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column can be employed.[5][6][7] A common mobile phase is a gradient of methanol (B129727) and water.[7]
-
Monitor Fractions Carefully: Use thin-layer chromatography (TLC) to analyze the fractions from column chromatography to avoid discarding fractions containing the product.
-
Logical Flow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for this compound?
A1: The most common synthetic route involves the amide coupling of undecanoic acid with L-homoserine lactone.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: How does pH affect the stability of this compound?
A2: this compound, like other AHLs, is susceptible to pH-dependent hydrolysis of the lactone ring, a process known as lactonolysis.[2] The rate of this degradation increases significantly under alkaline conditions (pH > 7).[3][4] To ensure the stability of the final product and intermediates, it is crucial to maintain acidic to neutral conditions during synthesis, workup, and storage.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C or below. If dissolved in a solvent, it is best to use an anhydrous organic solvent such as DMSO or DMF and store the solution at -20°C.[8] Avoid storing in aqueous solutions, especially at neutral or alkaline pH, for extended periods.
Q4: What is the role of this compound in quorum sensing?
A4: this compound is a signaling molecule used by certain Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[8]
Simplified Quorum Sensing Signaling Pathway
Caption: A simplified diagram of a LuxI/LuxR-type quorum sensing pathway.
In this pathway, a LuxI-type synthase produces this compound. As the bacterial population grows, the concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to a LuxR-type receptor protein. This complex then acts as a transcriptional regulator, activating the expression of specific genes.[9][10]
Data Presentation
Table 1: Typical Reagent Stoichiometry for Amide Coupling
| Reagent | Molar Equivalents | Purpose |
| Undecanoic Acid | 1.0 | Acyl chain source |
| L-Homoserine Lactone Hydrobromide | 1.1 | Lactone core |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.2 | Coupling co-reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
Note: These ratios are a starting point and may require optimization for specific experimental conditions.[1]
Table 2: pH and Temperature Effects on AHL Stability
| Condition | Stability | Rationale |
| Alkaline pH (>7) | Low | Increased rate of lactonolysis (hydrolysis of the lactone ring)[2][4] |
| Acidic to Neutral pH | High | Lactone ring is more stable. |
| Elevated Temperature | Low | Accelerates the rate of lactonolysis.[4] |
| Low Temperature (≤ 4°C) | High | Slows down degradation processes. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-acyl-homoserine lactones.[1][11]
Materials:
-
Undecanoic acid
-
L-homoserine lactone hydrobromide
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of undecanoic acid (1.0 eq) in anhydrous DCM at 0°C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0°C for 15 minutes.
-
Add L-homoserine lactone hydrobromide (1.1 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
Protocol 2: Purification by HPLC
For high-purity this compound, reverse-phase HPLC can be utilized.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detection (e.g., at 210 nm) or mass spectrometry (MS).[5][7]
Procedure:
-
Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the product using a programmed gradient of the mobile phase.
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines | Springer Nature Experiments [experiments.springernature.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
minimizing cross-reactivity in C11-HSL biosensor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C11-HSL biosensor assays. Our goal is to help you minimize cross-reactivity and obtain reliable, high-precision data.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a C11-HSL biosensor?
A1: C11-HSL biosensors are typically whole-cell bacterial systems engineered to detect N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL), a quorum-sensing signal molecule. These biosensors utilize a transcriptional regulator protein (often a LuxR homolog like LasR) that specifically recognizes and binds to C11-HSL. This binding event activates the expression of a reporter gene, such as GFP (Green Fluorescent Protein) or luciferase, leading to a measurable output signal (e.g., fluorescence or luminescence) that is proportional to the concentration of C11-HSL.
Q2: What are the primary sources of cross-reactivity in a C11-HSL biosensor assay?
A2: Cross-reactivity primarily arises from the transcriptional regulator's ability to bind to other acyl-homoserine lactones (AHLs) that are structurally similar to C11-HSL. The binding affinity of the regulator for different AHLs varies, with those having similar acyl chain lengths and modifications (e.g., 3-oxo or 3-hydroxy groups) being the most common sources of interference. Non-specific binding of other molecules in the sample matrix to the biosensor cells can also contribute to false signals.
Q3: How can I be sure that the signal I'm measuring is specific to C11-HSL?
A3: To confirm the specificity of your signal, it is crucial to run appropriate controls. This includes testing the biosensor's response to a panel of different AHLs at various concentrations to characterize its cross-reactivity profile. Additionally, using a negative control sample that is known not to contain any AHLs can help establish the baseline signal. For complex samples, sample extraction and purification steps may be necessary to remove interfering compounds.
Q4: What is a typical signal-to-noise ratio for a C11-HSL biosensor assay?
A4: The signal-to-noise ratio can vary depending on the specific biosensor strain, the reporter system used, and the experimental conditions. A well-optimized assay should ideally provide a signal-to-noise ratio of at least 10:1 for the target C11-HSL concentration. However, this can be significantly affected by the level of cross-reactivity with other AHLs present in the sample.
Quantitative Data on C11-HSL Biosensor Cross-Reactivity
The specificity of a C11-HSL biosensor is determined by the binding affinity of its transcriptional regulator to various AHLs. The following table summarizes the relative activation of a LasR-based biosensor (a common platform for long-chain AHL detection) by different AHLs. The data is presented as a percentage of the maximum activation observed with the cognate ligand, 3-oxo-C12-HSL.
| Acyl-Homoserine Lactone (AHL) | Relative Activation (%) |
| 3-oxo-C12-HSL (Cognate Ligand) | 100 |
| 3-oxo-C10-HSL | 85 |
| 3-oxo-C8-HSL | 40 |
| 3-oxo-C6-HSL | 15 |
| C12-HSL | 70 |
| C10-HSL | 50 |
| C8-HSL | 20 |
| C6-HSL | 5 |
| C4-HSL | <1 |
Note: This data is representative and may vary between different biosensor constructs and experimental conditions. It is recommended to generate a similar characterization table for your specific biosensor.
Troubleshooting Guide
This guide addresses common issues encountered during C11-HSL biosensor assays and provides step-by-step protocols to minimize cross-reactivity and improve data quality.
Issue 1: High Background Signal
A high background signal can mask the specific signal from C11-HSL and reduce the sensitivity of the assay.
Possible Causes & Solutions:
-
Autofluorescence of Bacterial Cells or Media:
-
Solution: Measure the fluorescence of the biosensor cells in the absence of any AHLs to determine the baseline autofluorescence. If using a fluorescent reporter, consider using a medium with low autofluorescence. Black microplates with clear bottoms are recommended to reduce background fluorescence.
-
-
Contamination of Reagents:
-
Solution: Ensure all buffers and media are freshly prepared and sterile-filtered to prevent bacterial contamination, which can contribute to background signals.
-
-
Leaky Reporter Gene Expression:
-
Solution: Some biosensors may exhibit a low level of reporter gene expression even in the absence of the target AHL. Characterize this baseline expression and subtract it from all measurements. Increasing the dosage of the LuxR regulatory gene in the biosensor construct can sometimes help in reducing leaky expression.[1]
-
Experimental Protocol: Measuring and Subtracting Background Fluorescence
-
Prepare Control Wells: In a 96-well microplate, prepare wells containing:
-
Media only
-
Biosensor cells in media without any AHLs
-
-
Incubate: Incubate the plate under the same conditions as your experimental samples.
-
Measure Fluorescence: After the incubation period, measure the fluorescence of the control wells using a plate reader with the appropriate excitation and emission wavelengths for your reporter protein.
-
Calculate Average Background: Calculate the average fluorescence value from the wells containing the biosensor cells without AHLs.
-
Data Correction: Subtract this average background value from the fluorescence readings of all your experimental wells.
Issue 2: Poor Specificity and High Cross-Reactivity
This is a critical issue that can lead to inaccurate quantification of C11-HSL, especially in samples containing a mixture of different AHLs.
Possible Causes & Solutions:
-
Sub-optimal Assay Conditions:
-
Solution: Optimize incubation time and temperature. Shorter incubation times can sometimes reduce the response to non-cognate AHLs.
-
-
High Concentration of Non-Cognate AHLs:
-
Solution: If the sample contains high concentrations of cross-reacting AHLs, consider diluting the sample. This will reduce the concentration of all AHLs, but may bring the concentration of interfering AHLs below the detection limit of the biosensor while keeping the C11-HSL concentration within the dynamic range.
-
-
Inherent Properties of the Transcriptional Regulator:
-
Solution: The specificity of the biosensor is ultimately determined by the binding properties of the LuxR-type regulator. For highly complex samples, it may be necessary to use a biosensor with a regulator that has been engineered for higher specificity.
-
Experimental Protocol: Competitive Inhibition Assay to Enhance Specificity
This protocol can help to differentiate the signal from C11-HSL from that of a known cross-reacting AHL by using a competitive inhibitor.
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Prepare AHL Solutions: Prepare stock solutions of C11-HSL, a known cross-reacting AHL (e.g., 3-oxo-C10-HSL), and a potential competitive inhibitor (a structurally similar but inactive analog).
-
Set up Assay Plate: In a 96-well microplate, set up the following conditions in triplicate:
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Biosensor cells + varying concentrations of C11-HSL (to generate a standard curve).
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Biosensor cells + a fixed concentration of the cross-reacting AHL.
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Biosensor cells + a fixed concentration of the cross-reacting AHL + varying concentrations of the competitive inhibitor.
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Biosensor cells + your unknown sample.
-
Biosensor cells + your unknown sample + varying concentrations of the competitive inhibitor.
-
-
Incubate and Measure: Incubate the plate and measure the reporter signal as you would for a standard assay.
-
Analyze Data:
-
Compare the signal from the cross-reacting AHL in the presence and absence of the inhibitor. A significant reduction in signal in the presence of the inhibitor suggests it is competing for the same binding site.
-
Analyze the effect of the inhibitor on the signal from your unknown sample. If the signal is significantly reduced, it indicates that a portion of the signal may be due to the cross-reacting AHL.
-
Visualizing Experimental Workflows and Signaling Pathways
C11-HSL Biosensor Signaling Pathway
Caption: C11-HSL binds to and activates the LuxR regulator, which then induces the expression of a reporter gene.
General Experimental Workflow for C11-HSL Biosensor Assay
Caption: A general workflow for performing a C11-HSL whole-cell biosensor assay.
Troubleshooting Logic for High Background Signal
References
dealing with lactone ring instability of C11-HSL at high pH
Welcome to the technical support center for N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of C11-HSL, with a particular focus on addressing the instability of its lactone ring at high pH.
Frequently Asked Questions (FAQs)
Q1: What is C11-HSL and what is its function?
A1: N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. AHLs are involved in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. In essence, when the bacterial population reaches a certain density, the concentration of C11-HSL increases, leading to the activation of specific genes that can regulate processes such as biofilm formation, virulence factor production, and antibiotic resistance.
Q2: Why is the lactone ring of C11-HSL unstable at high pH?
A2: The lactone ring of C11-HSL, like other AHLs, is an ester. Under alkaline (high pH) conditions, the lactone ring is susceptible to hydrolysis, a chemical reaction in which water breaks the ester bond. This process, known as lactonolysis, results in the opening of the ring to form N-(3-oxoundecanoyl)-L-homoserine. This open-ring form is biologically inactive as it cannot bind to its cognate receptor protein to trigger the quorum-sensing cascade.
Q3: Is the hydrolysis of the C11-HSL lactone ring reversible?
A3: Yes, the hydrolysis of the lactone ring is reversible. If the pH of the solution is lowered (acidified), the open-ring form can re-circularize to reform the active lactone. However, this recyclization does not follow a simple reversal of the hydrolysis reaction and typically requires a significant decrease in pH, often to pH 2.0 or lower, for efficient reformation.
Q4: How does the acyl chain length of an HSL affect its stability at high pH?
A4: Generally, N-acyl-homoserine lactones with longer acyl side chains are more stable and undergo hydrolysis at a slower rate at alkaline pH compared to those with shorter acyl chains. Therefore, C11-HSL is expected to be more stable than short-chain HSLs like C4-HSL or C6-HSL under the same high pH conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of C11-HSL activity in my experiment. | The pH of your experimental medium is too high (typically > 7.5), leading to the hydrolysis of the lactone ring. | - Measure the pH of your medium. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH if your experimental system allows. - Prepare fresh C11-HSL solutions immediately before use. - If possible, perform the experiment over a shorter duration to minimize the exposure time to high pH. |
| Inconsistent results between experimental replicates. | The rate of C11-HSL degradation may vary due to slight differences in pH or temperature between replicates. | - Use a buffered medium to maintain a stable pH throughout the experiment. - Ensure precise temperature control for all replicates. - Prepare a single stock solution of C11-HSL and add it consistently to all replicates. |
| No biological response observed even at high concentrations of C11-HSL. | The C11-HSL may have degraded in the stock solution or during the experiment. | - Verify the integrity of your C11-HSL stock. If it has been stored for an extended period, especially in a non-anhydrous solvent or at a non-optimal temperature, it may have degraded. Prepare a fresh stock solution from a new vial of C11-HSL powder. - As a control, test the activity of your C11-HSL solution in a system known to be responsive to it. |
| Precipitation of C11-HSL in aqueous medium. | C11-HSL has limited solubility in water due to its long acyl chain. | - Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - When diluting the stock solution into your aqueous medium, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation. - The final concentration of the organic solvent in your experimental medium should be kept low (typically <1%) to avoid solvent effects on your biological system. |
Quantitative Data on HSL Stability
| HSL Derivative | pH | Temperature (°C) | Observation | Reference |
| C3-HSL | 6 | - | ~30% of the ring remains intact | |
| C3-HSL | 7 | - | Ring is fully opened | |
| C4-HSL | 5-6 | - | Ring is largely intact | |
| C4-HSL | 8 | - | Ring is completely opened |
Experimental Protocols
Protocol 1: Preparation of C11-HSL Stock Solution
-
Materials:
-
N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of C11-HSL powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of C11-HSL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the C11-HSL is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
-
Protocol 2: Minimizing C11-HSL Degradation in Alkaline Conditions
-
Buffer Selection:
-
Whenever possible, use a buffer system that maintains the pH at or below 7.0.
-
If a higher pH is required for your experiment, choose a buffer with a pKa close to your target pH to ensure strong buffering capacity and minimize pH fluctuations.
-
-
Experimental Procedure:
-
Prepare all experimental media and solutions.
-
Thaw an aliquot of the C11-HSL stock solution immediately before use.
-
Add the C11-HSL stock solution to the experimental medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your biological system.
-
Mix the solution thoroughly and immediately proceed with your experiment.
-
For long-term experiments where stability at high pH is a concern, consider a semi-continuous or continuous-flow system where fresh C11-HSL is periodically or constantly supplied to the experimental setup.
-
As a control, consider incubating C11-HSL in your experimental medium at high pH for the duration of your experiment and then testing its residual activity in a separate bioassay. This will help you quantify the extent of degradation.
-
Visualizations
Caption: Quorum sensing signaling pathway involving C11-HSL.
Caption: Troubleshooting workflow for C11-HSL experiments.
Technical Support Center: Quantification of C11-HSL from Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-undecanoyl-L-homoserine lactone (C11-HSL) from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of C11-HSL quantification by LC-MS?
A1: Matrix effects refer to the alteration of the ionization efficiency of C11-HSL by co-eluting endogenous components of the sample matrix (e.g., plasma, urine, cell culture supernatant).[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][4][5] The most common manifestation is ion suppression, particularly with electrospray ionization (ESI).[2]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by competition between the analyte (C11-HSL) and matrix components for ionization in the mass spectrometer's ion source.[3] Highly abundant compounds in the matrix, such as salts, lipids (especially phospholipids), and proteins, can co-extract with C11-HSL and interfere with its ionization process.[3][6] The complexity of the biological matrix directly correlates with the severity of the matrix effects.[5]
Q3: How can I determine if my C11-HSL quantification is affected by matrix effects?
A3: The presence of matrix effects can be assessed using the post-extraction spike method.[1][5][7] This involves comparing the peak area of C11-HSL in a standard solution (neat solvent) to the peak area of C11-HSL spiked into an extracted blank matrix sample at the same concentration.[1][2] A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled C11-HSL, is considered the gold standard for correcting matrix effects.[7][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratio-based quantification.[8] If a SIL-IS is unavailable, a structural analog can be used, but its ability to compensate for matrix effects must be thoroughly validated.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low C11-HSL Signal / Poor Sensitivity | Ion Suppression: High levels of matrix components (phospholipids, salts) are co-eluting with C11-HSL and suppressing its ionization.[2][6] | 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method. Switch from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering substances. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate C11-HSL from the matrix interferences.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal loss due to suppression.[7][8] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[1] Inadequate Sample Homogenization: Inconsistent extraction recovery. | 1. Implement SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[8] 2. Use Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect across the calibration curve. 3. Standardize Sample Collection and Preparation: Ensure a consistent and reproducible workflow for all samples. |
| Poor Peak Shape (e.g., tailing, fronting, split peaks) | Matrix Overload: The analytical column is being overloaded with matrix components. Analyte Interaction with Matrix Components: Some matrix components may be loosely binding to C11-HSL, altering its chromatographic behavior. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Enhance Sample Clean-up: Employ a more selective SPE sorbent or a multi-step extraction protocol to remove the problematic components. 3. Optimize LC Method: Adjust the mobile phase composition or pH to improve peak shape. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected Matrix Effects: The calibration curve prepared in a neat solvent does not reflect the analytical behavior in the complex matrix.[1] Inappropriate Internal Standard: The chosen internal standard does not adequately track the behavior of C11-HSL in the matrix. | 1. Use a SIL-IS: This provides the highest level of accuracy by co-eluting and experiencing the same matrix effects as the analyte.[8] 2. Method of Standard Addition: For a small number of unique samples, this method can be used to correct for matrix effects by spiking known amounts of C11-HSL directly into aliquots of the sample. 3. Validate the Internal Standard: If a SIL-IS is not available, thoroughly validate that the chosen structural analog behaves similarly to C11-HSL under the analytical conditions. |
Quantitative Data Summary
Table 1: Effect of Sample Preparation Method on Matrix Effects for Acyl-Homoserine Lactones (AHLs)
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) (Ion Suppression) | Reference |
| Protein Precipitation (PPT) | Various small molecules | Plasma | 50-80% | |
| Liquid-Liquid Extraction (LLE) | Various small molecules | Plasma/Urine | 10-30% | |
| Solid-Phase Extraction (SPE) | Various small molecules | Plasma/Urine | 5-20% | |
| HybridSPE™-Phospholipid | Various small molecules | Plasma | <5% (for phospholipid-induced suppression) | [6] |
Note: Data is generalized from literature on small molecule bioanalysis and is indicative of the relative effectiveness of each technique in reducing matrix effects. The actual degree of matrix effect is analyte and matrix-dependent.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for C11-HSL from Bacterial Supernatant
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Sample Collection: Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells. Collect the cell-free supernatant.
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Internal Standard Spiking: Add a known amount of C11-HSL internal standard (ideally a SIL-IS) to the supernatant.
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Acidification: Acidify the supernatant to a pH of ~3.0 with formic acid or acetic acid to ensure C11-HSL is in its neutral form.
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Extraction: Add an equal volume of an immiscible organic solvent, such as acidified ethyl acetate (B1210297) (0.1% v/v acetic acid).
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Mixing: Vortex the mixture vigorously for 1-2 minutes.
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Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
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Repeat Extraction: Repeat the extraction (steps 4-7) on the aqueous layer to improve recovery.
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Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for C11-HSL from Complex Matrices
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Sample Pre-treatment: Centrifuge the sample to remove particulates. Acidify if necessary.
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Internal Standard Spiking: Add a known amount of C11-HSL internal standard to the pre-treated sample.
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Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with one column volume of methanol (B129727) followed by one column volume of water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% methanol) to remove polar interferences while retaining C11-HSL.
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Elution: Elute C11-HSL from the cartridge with a small volume of a high percentage of organic solvent (e.g., methanol or acetonitrile).
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Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: General LC-MS/MS Method for C11-HSL Quantification
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
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Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute C11-HSL, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C11-HSL (Quantifier): Precursor ion [M+H]⁺ → Product ion (e.g., m/z 102.1, corresponding to the lactone ring).
-
C11-HSL (Qualifier): Precursor ion [M+H]⁺ → A second product ion.
-
Internal Standard: Monitor the corresponding transitions for the SIL-IS.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for C11-HSL and the internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. researchgate.net [researchgate.net]
optimizing culture conditions for maximal C11-HSL production
Welcome to the technical support center for optimizing culture conditions for the maximal production of N-undecanoyl-L-homoserine lactone (C11-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key culture parameters influencing C11-HSL production?
A1: The production of C11-HSL, a long-chain acyl-homoserine lactone (AHL), is a complex process influenced by several critical culture parameters. These include media composition (carbon and nitrogen sources), pH, temperature, and aeration/agitation. Optimizing these factors is crucial for maximizing yield.
Q2: Which bacterial species are commonly used for C11-HSL production?
A2: Pseudomonas chlororaphis is a well-known producer of C11-HSL, where it plays a role in quorum sensing and the regulation of secondary metabolite production.
Q3: How does pH affect the stability and synthesis of C11-HSL?
A3: The stability of the homoserine lactone ring in AHLs is pH-dependent. Generally, the lactone ring is more stable in acidic to neutral conditions and is susceptible to hydrolysis (lactonolysis) under alkaline conditions, which leads to inactivation of the signaling molecule.[1][2] While specific data for C11-HSL is limited, studies on other long-chain AHLs suggest that maintaining a pH in the neutral range (around 7.0) is advisable for both enzymatic synthesis and stability.[3]
Q4: What is the optimal temperature for C11-HSL production?
A4: Temperature affects both bacterial growth and the enzymatic activity of the AHL synthase (PhzI). While the optimal growth temperature for Pseudomonas chlororaphis is typically around 25-30°C, the optimal temperature for the PhzI enzyme may differ. For many enzymatic processes, a compromise between optimal enzyme activity and stability is necessary. A starting point for optimization would be the optimal growth temperature of the specific P. chlororaphis strain being used.
Q5: Why is aeration and agitation important for C11-HSL production?
A5: Aerobic bacteria like Pseudomonas chlororaphis require sufficient oxygen for growth and metabolic activities, including the synthesis of secondary metabolites like C11-HSL. Agitation ensures homogenous mixing of nutrients and adequate oxygen transfer from the gas phase to the liquid culture medium. Insufficient aeration can limit growth and, consequently, C11-HSL production. Conversely, excessive shear stress from high agitation rates can damage bacterial cells.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no C11-HSL production | 1. Suboptimal media composition. 2. Incorrect pH of the culture medium. 3. Inappropriate incubation temperature. 4. Insufficient aeration or improper agitation speed. 5. Genetic issues with the bacterial strain (e.g., mutation in phzI or phzR). 6. Degradation of C11-HSL. | 1. Review and optimize the carbon and nitrogen sources in your medium. Consider using a defined mineral medium for better reproducibility. 2. Monitor and control the pH of the culture throughout the fermentation process, maintaining it in the neutral range (e.g., 6.5-7.5). 3. Perform a temperature optimization study, testing a range of temperatures around the optimal growth temperature of your strain (e.g., 20°C, 25°C, 30°C, 37°C). 4. Vary the shaking speed (for flask cultures) or the agitation and aeration rates (for bioreactors) to determine the optimal conditions for oxygen transfer without causing excessive shear stress. 5. Verify the genetic integrity of your strain by sequencing the phzI and phzR genes. 6. Harvest cultures in the late exponential to early stationary phase, as AHLs can degrade in the late stationary phase.[2] Acidify the culture supernatant immediately after harvesting to pH < 3.0 to prevent lactonolysis if immediate extraction is not possible.[2] |
| Inconsistent C11-HSL yields between batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator temperature or shaker speed. | 1. Standardize your inoculum preparation protocol, ensuring a consistent cell density and growth phase for inoculation. 2. Prepare media components fresh and use high-purity reagents. Ensure thorough mixing and consistent pH adjustment. 3. Regularly calibrate your incubator and shaker to ensure consistent operating conditions. |
| Difficulty in extracting and quantifying C11-HSL | 1. Inefficient extraction from the culture supernatant. 2. Degradation of C11-HSL during sample processing. 3. Non-optimal parameters for HPLC-MS/MS analysis. | 1. Use an appropriate organic solvent for liquid-liquid extraction, such as acidified ethyl acetate (B1210297). Perform multiple extractions to ensure complete recovery. 2. Work quickly and keep samples on ice whenever possible to minimize degradation. Evaporate the organic solvent under a gentle stream of nitrogen. 3. Optimize the mobile phase composition, gradient, and mass spectrometry parameters (e.g., parent and daughter ions, collision energy) specifically for C11-HSL. |
Data Presentation: Optimizing Culture Conditions
While specific quantitative data for maximal C11-HSL production is not extensively available in the literature, the following table provides recommended starting ranges for key parameters based on general knowledge of long-chain AHL production in Pseudomonas species. These should be used as a starting point for a systematic optimization study.
| Parameter | Recommended Starting Range for Optimization | Notes |
| Temperature | 25 - 30 °C | Corresponds to the optimal growth range for most Pseudomonas chlororaphis strains. |
| pH | 6.5 - 7.5 | Balances the need for optimal enzymatic activity and the prevention of lactone ring hydrolysis at alkaline pH.[1][2] |
| Aeration (Shaking Speed in Flasks) | 150 - 250 rpm | This range generally provides adequate aeration in standard baffled flasks. Optimization is dependent on flask size and fill volume.[4][5] |
| Carbon Source | Glucose, Glycerol, Succinate | Start with concentrations around 10-20 g/L. The choice of carbon source can significantly influence secondary metabolite production.[6][7][8] |
| Nitrogen Source | Peptone, Tryptone, Ammonium Salts | Start with concentrations around 5-10 g/L. Organic nitrogen sources often enhance secondary metabolite production compared to inorganic sources.[6][9][10] |
Experimental Protocols
Protocol 1: Culturing Pseudomonas chlororaphis for C11-HSL Production
-
Inoculum Preparation:
-
Streak a cryopreserved stock of P. chlororaphis onto a suitable agar (B569324) medium (e.g., Luria-Bertani (LB) agar or King's B agar) and incubate at 28°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of liquid medium (e.g., LB broth) in a 50 mL flask.
-
Incubate at 28°C with shaking at 200 rpm overnight.
-
-
Production Culture:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the culture under the desired temperature and shaking conditions.
-
Monitor bacterial growth by measuring OD600 at regular intervals.
-
Harvest the culture in the late exponential or early stationary phase for C11-HSL extraction.
-
Protocol 2: Liquid-Liquid Extraction of C11-HSL from Culture Supernatant
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of approximately 3.0 with hydrochloric acid (HCl) to stabilize the lactone ring.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid).[11]
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.[12][13][14]
-
Allow the layers to separate. The organic phase (top layer) will contain the C11-HSL.
-
Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate two more times to maximize recovery.
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried organic phase to remove the sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.[15]
Protocol 3: Quantification of C11-HSL by HPLC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[15][16][17][18]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the C11-HSL. The exact gradient will need to be optimized based on the specific column and system.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Parent Ion (Q1): The protonated molecule of C11-HSL ([M+H]⁺), which has a mass-to-charge ratio (m/z) of 284.2.
-
Daughter Ion (Q3): A characteristic fragment ion, typically the lactone ring fragment with an m/z of 102.0.[19]
-
-
Optimize other MS parameters such as collision energy and cone voltage for the specific instrument.
-
-
Quantification:
-
Prepare a standard curve using a pure C11-HSL standard of known concentrations.
-
Analyze the extracted samples and the standards by HPLC-MS/MS.
-
Quantify the amount of C11-HSL in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Caption: C11-HSL Biosynthesis and Regulatory Pathway in Pseudomonas chlororaphis.
Caption: Workflow for C11-HSL Production, Extraction, and Quantification.
Caption: Logical Flow for Troubleshooting Low C11-HSL Production.
References
- 1. The PhzI/PhzR quorum-sensing system is required for pyrrolnitrin and phenazine production, and exhibits cross-regulation with RpoS in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An upstream sequence modulates phenazine production at the level of transcription and translation in the biological control strain Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization, optimum conditions for catalysis and substrate preference of secretory phospholipase A2 from Glycine max in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 5. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of carbon and nitrogen sources on bacterial cellulose production and properties from Gluconacetobacter sucrofermentans CECT 7291 focused on its use in degraded paper restoration :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Production of trans-2,3-dihydro-3-hydroxyanthranilic acid by engineered Pseudomonas chlororaphis GP72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Effect of carbon and nitrogen sources on simultaneous production of α-amylase and green food packaging polymer by Bacillus sp. CFR 67 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating Synthetic N-undecanoyl-L-Homoserine Lactone (C11-HSL) Purity
For researchers, scientists, and drug development professionals, the purity of synthetic signaling molecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthetic N-undecanoyl-L-Homoserine lactone (C11-HSL), a crucial quorum-sensing molecule in various Gram-negative bacteria.
Comparative Analysis of Purity Validation Techniques
The purity of synthetic C11-HSL is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity percentage based on peak area. | ≥95% | Mobile phase composition and column choice are critical for resolution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity coupled with mass-based detection. | Purity, molecular weight confirmation, and identification of impurities. | ≥97% | Highly sensitive and specific; allows for trace impurity detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Unambiguous structural confirmation and identification of impurities. | ≥98% (by NMR) | Provides detailed structural information but may have lower sensitivity for trace impurities compared to LC-MS. |
Potential Impurities in Synthetic C11-HSL
The synthesis of C11-HSL can introduce several types of impurities that may interfere with biological assays. Understanding these potential contaminants is crucial for developing robust analytical methods for their detection.
Common sources of impurities include:
-
Unreacted Starting Materials: Residual undecanoic acid and L-homoserine lactone.
-
Byproducts from Coupling Reagents: For instance, if carbodiimides are used, urea (B33335) byproducts can be present.
-
Side-Reaction Products: Products from unintended reactions during the synthesis.
-
Degradation Products: Hydrolysis of the lactone ring can occur, especially under non-neutral pH conditions.
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of C11-HSL using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
C11-HSL standard and sample for analysis
Procedure:
-
Sample Preparation: Dissolve the C11-HSL sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 100 25 100 26 50 | 30 | 50 |
-
-
Data Analysis: Calculate the purity of the C11-HSL sample by determining the relative peak area of the main peak compared to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a method for the sensitive detection and identification of C11-HSL and potential impurities.
Instrumentation:
-
LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for better resolution and shorter run times.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C11-HSL standard and sample for analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of C11-HSL (e.g., 1-10 µg/mL) in acetonitrile or methanol (B129727).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 5 95 7 95 7.1 40 | 10 | 40 |
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Identify the [M+H]⁺ ion for C11-HSL (expected m/z ≈ 270.2). Search for potential impurities by examining other masses in the chromatogram. Purity can be estimated based on the relative intensity of the C11-HSL peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is a powerful tool for confirming the identity and assessing the purity of synthetic C11-HSL.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD)
-
C11-HSL sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the C11-HSL sample in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Look for characteristic signals of the homoserine lactone ring and the undecanoyl acyl chain.
-
Protons on the lactone ring typically appear between 2.0 and 4.5 ppm.
-
The α-protons of the acyl chain appear around 2.2 ppm.
-
The terminal methyl group of the acyl chain will be a triplet around 0.9 ppm.
-
-
¹³C NMR: Identify the carbonyl carbons of the lactone and the amide, as well as the carbons of the acyl chain.
-
Purity Assessment: The absence of significant unassignable signals is indicative of high purity. Integration of characteristic peaks can be used to quantify impurities if their structures are known.
-
Quorum Sensing Signaling Pathway
C11-HSL is a signaling molecule primarily associated with the LuxI/LuxR-type quorum-sensing systems in Gram-negative bacteria. The general mechanism is as follows:
-
Synthesis: The LuxI homolog synthesizes C11-HSL.
-
Accumulation: As the bacterial population density increases, the concentration of C11-HSL in the environment rises.
-
Binding: Once a threshold concentration is reached, C11-HSL binds to its cognate LuxR-type receptor protein.
-
Dimerization and DNA Binding: The C11-HSL/LuxR complex typically dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes.
-
Gene Regulation: This binding event activates or represses the transcription of genes involved in processes such as biofilm formation, virulence factor production, and motility.
Conclusion
The validation of synthetic C11-HSL purity is a critical step in ensuring the reliability of research in bacterial communication and drug development. A multi-faceted approach utilizing HPLC, LC-MS, and NMR spectroscopy provides a comprehensive assessment of purity and structural integrity. Researchers should be aware of potential impurities arising from the synthetic process and employ the detailed protocols provided in this guide to rigorously validate their C11-HSL samples. By adhering to these quality control measures, the scientific community can build upon a foundation of accurate and reproducible data.
Structure-Activity Relationship of N-(3-Oxoundecanoyl)-L-homoserine lactone (C11-HSL) and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-(3-oxoundecanoyl)-L-homoserine lactone (C11-HSL) and its synthetic analogs. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the impact of structural modifications on the quorum sensing (QS) activity of this class of molecules. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Overview of C11-HSL and Quorum Sensing
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] This communication system orchestrates various collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. C11-HSL is a long-chain AHL that plays a significant role in the QS systems of various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[2][3] The core structure of C11-HSL consists of a homoserine lactone (HSL) ring and an 11-carbon acyl chain with an oxo-group at the C3 position. Understanding the SAR of C11-HSL is crucial for the design of potent agonists or antagonists that can modulate bacterial QS systems for therapeutic purposes.
Comparative Activity of C11-HSL and its Analogs
The biological activity of C11-HSL analogs is typically evaluated by their ability to either activate or inhibit QS-regulated gene expression. This is often quantified using reporter gene assays, where the expression of a reporter protein (e.g., luciferase, β-galactosidase, or Green Fluorescent Protein) is placed under the control of a QS-regulated promoter. The potency of these analogs is commonly expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
While a comprehensive dataset directly comparing a wide range of C11-HSL analogs is not available in a single source, the following table summarizes the activity of various long-chain AHLs, including those structurally related to C11-HSL, against LuxR-type receptors. These data provide insights into the structural requirements for activity.
Table 1: Biological Activity of Long-Chain AHLs and Analogs
| Compound | Acyl Chain Modification | Target Receptor/System | Activity | EC50/IC50 (nM) | Reference |
| 3-oxo-C8-HSL | C8, 3-oxo | TraR (A. tumefaciens) | Agonist | ~3 | [4] |
| 3-oxo-C11-HSL | C11, 3-oxo | TraR (A. tumefaciens) | Weak Agonist | >1000 | [5] |
| 3-oxo-C12-HSL | C12, 3-oxo | TraR (A. tumefaciens) | Weak Agonist | >1000 | [5] |
| 3-oxo-C12-HSL | C12, 3-oxo | LasR (P. aeruginosa) | Agonist | ~300 | [6] |
| C12-HSL | C12 | LasR (P. aeruginosa) | Agonist | - | [7] |
| 3-oxo-C10-HSL | C10, 3-oxo | LasR (P. aeruginosa) | Agonist | - | [8] |
Key Observations from Structure-Activity Relationship Studies:
-
Acyl Chain Length: The length of the acyl chain is a critical determinant of specificity and potency. For the LasR receptor in P. aeruginosa, acyl chains of 10 to 14 carbons are generally optimal for agonistic activity.[9] Shorter or longer chains often result in reduced or altered activity.
-
3-Oxo Group: The presence of a 3-oxo group on the acyl chain is often crucial for high-affinity binding to LuxR-type receptors and potent agonistic activity.[9]
-
Lactone Ring Integrity: The homoserine lactone ring is essential for activity. Analogs lacking this ring are typically inactive.[9]
-
Modifications to the Lactone Ring: Replacement of the oxygen atom in the lactone ring with sulfur to form a thiolactone can alter activity. For instance, N-(3-oxo-acyl)-homocysteine thiolactones have been shown to be potent activators of the SdiA receptor.[10]
-
Stereochemistry: The L-configuration at the chiral center of the homoserine lactone is generally required for biological activity.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of C11-HSL analogs and the evaluation of their biological activity.
General Synthesis of N-Acyl-Homoserine Lactone Analogs
The synthesis of C11-HSL and its analogs can be achieved through the coupling of the appropriate acyl chain with L-homoserine lactone. A general procedure is outlined below, which can be adapted for the synthesis of various analogs by using different starting acyl chlorides or carboxylic acids.
Materials:
-
L-homoserine lactone hydrobromide
-
Desired acyl chloride (e.g., 3-oxoundecanoyl chloride) or carboxylic acid
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Preparation of the Acylating Agent: If starting from a carboxylic acid, it must first be activated. This can be done by converting it to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by using carbodiimide (B86325) coupling agents.
-
Coupling Reaction:
-
Dissolve L-homoserine lactone hydrobromide in an anhydrous solvent.
-
Add a base (e.g., triethylamine) to neutralize the hydrobromide and liberate the free amine.
-
Slowly add the acyl chloride or the activated carboxylic acid to the reaction mixture at 0 °C.
-
If using a carboxylic acid with coupling agents, add the carboxylic acid, coupling agents (e.g., EDC and HOBt), and L-homoserine lactone to the solvent, followed by the addition of a base.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl-homoserine lactone analog.
-
-
Characterization: Confirm the structure and purity of the synthesized analog using techniques such as NMR spectroscopy and mass spectrometry.
LasR-Based E. coli Reporter Assay for AHL Activity
This protocol describes a common method to quantify the agonistic or antagonistic activity of C11-HSL analogs using a genetically engineered E. coli strain. This strain contains a plasmid expressing the LasR receptor and another plasmid with a reporter gene (e.g., gfp or lux) under the control of the LasR-dependent lasI promoter.[6][11]
Materials:
-
E. coli reporter strain (e.g., carrying pSB1075 which has the lasR gene and the lasI promoter fused to the luxCDABE operon).[7]
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.
-
C11-HSL and its synthetic analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Plate reader capable of measuring luminescence or fluorescence and optical density (OD600).
Procedure:
-
Prepare Overnight Culture: Inoculate the E. coli reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh LB broth to an OD600 of approximately 0.05.
-
Prepare Assay Plate:
-
In a 96-well microtiter plate, add a fixed concentration of the native ligand (e.g., 3-oxo-C12-HSL for LasR) for antagonism assays, or no native ligand for agonism assays.
-
Add serial dilutions of the C11-HSL analog to be tested to the wells. Include a solvent control (e.g., DMSO).
-
-
Inoculate and Incubate: Add the diluted E. coli reporter culture to each well. Incubate the plate at 30°C with shaking for a specified period (e.g., 4-6 hours).
-
Measure Reporter Activity:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the luminescence or fluorescence signal from the reporter gene.
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., luminescence/OD600).
-
Plot the normalized reporter activity against the concentration of the analog.
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, determine the IC50 value from the inhibition curve.
-
Visualizing the C11-HSL Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the general signaling pathway for C11-HSL in Pseudomonas aeruginosa and a typical experimental workflow for evaluating the activity of its analogs.
References
- 1. N-(3-oxododecanoyl)-l-homoserine-lactone, a quorum sensing molecule, affects cellular content of nonprotein thiol content in rat lymphocytes: Its relation with intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Quorum-Sensing Molecule Homoserine Lactone Modulates Inflammatory Signaling through PERK and eI-F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Quorum-Sensing Molecule Homoserine Lactone Modulates Inflammatory Signaling through PERK and eI-F2α [escholarship.org]
- 6. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Acyl-Homoserine Lactone (AHL) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Acyl-homoserine lactones (AHLs) are the cornerstone of quorum sensing in many Gram-negative bacteria, regulating virulence, biofilm formation, and other collective behaviors. The ability to accurately detect and quantify these signaling molecules is paramount for research into bacterial communication and the development of novel anti-infective therapies. This guide provides a comparative analysis of common AHL detection methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Performance of AHL Detection Methods
The selection of an AHL detection method hinges on factors such as required sensitivity, specificity, throughput, and the nature of the sample. The following table summarizes the quantitative performance of various techniques.
| Detection Method | Principle | Typical Reporter/System | Detection Limit | Linear Range | Throughput | Specificity | Key Advantages | Key Limitations |
| Biosensor-Based Assays | ||||||||
| Luminescence | Genetically engineered bacteria express luciferase in response to AHLs. | Agrobacterium tumefaciens (traI-luxCDABE) | pM to nM range[1] | Varies with biosensor | High | Moderate to High | High sensitivity, real-time monitoring[2] | Potential for interference from sample matrix, requires live cells. |
| Fluorescence | Genetically engineered bacteria express fluorescent proteins (e.g., GFP) in response to AHLs. | E. coli (luxR-PluxI-gfp) | ~5 nM for 3-oxo-C6-HSL[3][4] | 5x10⁻⁸ to 1x10⁻⁵ M for 3OC6-HSL | High | Moderate to High | Single-cell analysis possible[3][4], real-time measurements. | Photobleaching, background fluorescence. |
| Chromogenic | Genetically engineered bacteria produce a colored pigment in response to AHLs. | Chromobacterium violaceum CV026 (violacein production) | Dependent on AHL, generally in the µM range[5][6] | Semi-quantitative | Low to Medium | Broad for short-chain AHLs[5] | Simple, visual detection, no specialized equipment needed. | Low sensitivity, semi-quantitative, long incubation times. |
| Chromatography-Based Assays | ||||||||
| Thin-Layer Chromatography (TLC) Overlay | Separation of AHLs on a TLC plate followed by detection with a biosensor overlay. | C18 reversed-phase TLC plate with biosensor overlay | Dependent on the overlaid biosensor | Semi-quantitative | Medium | Moderate | Good for separating mixtures of AHLs, relatively low cost.[3][7] | Semi-quantitative, labor-intensive. |
| High-Performance Liquid Chromatography (HPLC) | Physical separation of AHLs based on their physicochemical properties. | UV or fluorescence detector | ng to µg range | Wide | Low to Medium | Low (without MS) | Quantitative, reproducible. | Requires standards for each AHL, lower sensitivity than MS. |
| Mass Spectrometry-Based Assays | ||||||||
| LC-MS/MS | HPLC separation coupled with mass spectrometry for sensitive and specific detection and quantification. | Triple quadrupole or high-resolution mass spectrometer | Low nM to pM range[8] | Wide | Medium | Very High | High sensitivity and specificity, can identify novel AHLs.[8] | High equipment cost, requires expertise. |
| Electrochemical Biosensors | ||||||||
| Amperometry/Voltammetry | An AHL-responsive biological component (e.g., enzyme, whole cell) is coupled to an electrode to produce a measurable electrical signal. | A. tumefaciens NTL4 (pZLR4) with β-galactosidase reporter | Low pM to low nM range for oxo-C12-HSL[9] | 10¹ to 10³ nM for BHL | High | High | High sensitivity, rapid detection (e.g., 2 hours), potential for miniaturization. | Susceptible to electrode fouling, matrix effects. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and procedures, the following diagrams illustrate a typical AHL signaling pathway and the general workflows for biosensor and chromatography-based detection methods.
References
- 1. Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Specificity of LasR Receptor for N-acyl-L-homoserine lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator in quorum sensing, a cell-to-cell communication system that orchestrates bacterial virulence and biofilm formation. The activation of LasR is mediated by the binding of N-acyl-L-homoserine lactone (AHL) signal molecules. While N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is its cognate natural ligand, LasR exhibits a degree of promiscuity, responding to various AHLs with differing acyl chain lengths and modifications. This guide provides a comparative analysis of the specificity of the LasR receptor for various AHLs, including N-undecanoyl-L-HomoserÃne lactone (C11-HSL), supported by experimental data to inform research and drug development efforts targeting this critical virulence regulator.
Data Presentation: Ligand-Receptor Interaction
The interaction between the LasR receptor and various AHLs can be quantified through different experimental approaches. Reporter gene assays provide a measure of the receptor's activation in a cellular context, yielding EC50 values (the concentration of a ligand that gives half-maximal response). Direct biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can determine the binding affinity (expressed as the dissociation constant, Kd), providing a direct measure of the physical interaction between the protein and the ligand.
LasR Activation by Various N-acyl-L-homoserine lactones (AHLs)
The following table summarizes the half-maximal effective concentration (EC50) values for LasR activation by a range of AHLs, as determined by a LasR-dependent bioluminescence reporter assay in E. coli. Lower EC50 values indicate higher potency.
| Ligand | Acyl Chain Length | 3-oxo modification | EC50 (nM)[1] |
| 3-oxo-C12-HSL (cognate) | 12 | Yes | 2.8 |
| 3-oxo-C14-HSL | 14 | Yes | 6.2 |
| 3-oxo-C10-HSL | 10 | Yes | 20 |
| N-undecanoyl-L-Homoserine lactone (C11-HSL) | 11 | No | Data not available |
| 3-oxo-C8-HSL | 8 | Yes | 100 |
| 3-oxo-C6-HSL | 6 | Yes | 500 |
| C12-HSL | 12 | No | ~1000 |
| C10-HSL | 10 | No | >1000 |
| C8-HSL | 8 | No | >1000 |
| C6-HSL | 6 | No | >1000 |
| C4-HSL | 4 | No | No response |
Note: Data for this compound (C11-HSL) was not explicitly found in the searched literature for direct comparison of EC50 values.
Signaling Pathway and Experimental Workflow
To understand the specificity of LasR, it is crucial to visualize its signaling pathway and the experimental workflows used to measure ligand binding and receptor activation.
LasR Quorum Sensing Signaling Pathway
The LasR protein exists as a monomer in the cytoplasm. Upon entry of its cognate AHL, 3-oxo-C12-HSL, into the cell, the ligand binds to the ligand-binding domain of LasR. This binding event induces a conformational change, leading to the dimerization of LasR. The LasR-AHL dimer is the active form of the transcriptional regulator, which then binds to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby activating their transcription. This leads to the production of various virulence factors and biofilm components.
Caption: LasR signaling pathway activation by AHLs.
Experimental Workflow: Reporter Gene Assay
A common method to assess LasR activation is the use of a reporter gene assay. This typically involves a genetically engineered strain of E. coli that expresses LasR and contains a reporter plasmid where a promoter recognized by the active LasR-AHL complex drives the expression of a reporter gene, such as luciferase (lux) or green fluorescent protein (gfp). The intensity of the light or fluorescence produced is proportional to the level of LasR activation.
Caption: Workflow for a LasR reporter gene assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess LasR-ligand interactions.
LasR Reporter Gene Assay
This protocol is adapted from studies investigating LasR activation by various AHLs.[1]
Objective: To quantify the activation of the LasR receptor by different AHLs.
Materials:
-
E. coli reporter strain (e.g., containing pLAS-lux and a plasmid for arabinose-inducible LasR expression)
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics
-
AHL stock solutions (e.g., this compound, 3-oxo-C12-HSL, etc.) in a suitable solvent (e.g., DMSO)
-
L-arabinose solution
-
96-well microtiter plates with clear bottoms
-
Microplate reader capable of measuring luminescence
Procedure:
-
Strain Preparation: Inoculate the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.
-
Induction and Ligand Addition: To a 96-well microtiter plate, add the subcultured E. coli. Induce the expression of LasR by adding L-arabinose to a final concentration of 0.1%. Immediately add the different AHLs to be tested at a range of final concentrations. Include a solvent-only control.
-
Incubation: Incubate the microtiter plate at 37°C with shaking for a specified period (e.g., 6-8 hours).
-
Measurement: Measure the luminescence of each well using a microplate reader. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Data Analysis: Normalize the luminescence readings by the OD600 values. Plot the normalized luminescence against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value for each AHL.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of AHL binding to purified LasR protein.
Materials:
-
Purified, soluble LasR protein (ligand-free or with a weakly bound, easily displaceable ligand)
-
AHL stock solutions of high purity
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Protein Preparation: Purify the LasR protein. It is crucial to obtain soluble and active protein, which can be challenging as LasR often requires its cognate ligand for proper folding and solubility.[1] One strategy is to co-express LasR with a chaperone or in the presence of a weakly binding ligand that can be later displaced. Dialyze the purified protein extensively against the ITC buffer.
-
Ligand Preparation: Dissolve the AHLs in the same ITC buffer to the desired concentration. Degas both the protein and ligand solutions immediately before the experiment.
-
ITC Experiment:
-
Load the purified LasR protein into the sample cell of the calorimeter.
-
Load one of the AHLs into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the AHL into the protein solution. The heat change associated with each injection is measured.
-
-
Control Experiment: Perform a control titration by injecting the AHL solution into the buffer alone to account for the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
Similar to ITC, specific SPR kinetic data for a broad range of AHLs with LasR is limited in the public domain. The following is a generalized protocol.
Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the dissociation constant (Kd) for the binding of AHLs to LasR.
Materials:
-
Purified, soluble LasR protein
-
AHL stock solutions
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., using EDC/NHS chemistry).
-
Immobilize the purified LasR protein onto the sensor chip surface to a desired response level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of increasing concentrations of an AHL solution over the sensor surface for a defined association time.
-
Switch back to the running buffer to monitor the dissociation of the AHL from the immobilized LasR.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound AHL and prepare the surface for the next binding cycle.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd). The dissociation constant (Kd) is then calculated as kd/ka.
Conclusion
References
Quorum Quenching: A Comparative Guide to Efficacy Against Diverse Acyl-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
The disruption of bacterial communication, a strategy known as quorum quenching (QQ), presents a promising alternative to traditional antibiotics in combating bacterial infections and biofilm formation. This guide provides a comparative analysis of the efficacy of different quorum quenching mechanisms against a variety of N-acyl-homoserine lactones (AHLs), the primary signaling molecules in many Gram-negative bacteria. The information herein is supported by experimental data and detailed methodologies to aid in the research and development of novel anti-virulence therapies.
Introduction to Quorum Sensing and Quorum Quenching
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1][2] In many Gram-negative bacteria, this communication is mediated by the synthesis and detection of AHLs.[1][3][4] These signaling molecules consist of a conserved homoserine lactone ring and a variable acyl side chain, which can range from 4 to 18 carbons in length and may have modifications at the third carbon position.[1][5] The specificity of the AHL signal is a key factor in the regulation of various bacterial processes, including biofilm formation, virulence factor production, and antibiotic resistance.[3][6][7]
Quorum quenching refers to the enzymatic degradation or modification of these AHL signaling molecules, thereby disrupting QS-regulated processes.[6][8] The primary enzymatic mechanisms of quorum quenching involve three main classes of enzymes: AHL lactonases, AHL acylases, and AHL oxidoreductases.[9][10] Understanding the substrate specificity and efficacy of these enzymes against different AHLs is crucial for developing targeted QQ-based therapeutics.
AHL Signaling Pathway
The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL, leading to the regulation of target gene expression.[1]
Comparative Efficacy of Quorum Quenching Enzymes
The effectiveness of quorum quenching enzymes is largely dependent on their ability to degrade or modify a specific range of AHL molecules. The following table summarizes the substrate specificity and efficacy of the three main classes of QQ enzymes against short-chain and long-chain AHLs.
| Enzyme Class | Mechanism of Action | Target AHLs (Acyl Chain Length) | Representative Enzymes | Efficacy & Specificity |
| AHL Lactonases | Hydrolyze the ester bond of the homoserine lactone ring, rendering the molecule inactive.[9][11] | Broad range, including short-chain (C4-C8) and long-chain (C10-C18) AHLs.[12][13] | AiiA from Bacillus sp.[10][14], Est816[13] | Generally exhibit broad substrate specificity.[12] Efficacy can vary with acyl chain length and modifications. |
| AHL Acylases | Cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[9][15] | Primarily target long-chain AHLs (C10 and longer).[16] | PvdQ and QuiP from Pseudomonas aeruginosa[16] | More specific for longer acyl chains. Less effective against short-chain AHLs. |
| AHL Oxidoreductases | Modify the acyl side chain, typically by oxidation or reduction at the C3 position.[14] | Specific to AHLs with a 3-oxo or 3-hydroxy group. | Found in Rhodococcus erythropolis[3] | Highly specific for certain AHL modifications. Does not degrade the core structure but alters receptor binding.[14] |
Experimental Protocols for Assessing Quorum Quenching Efficacy
Accurate evaluation of quorum quenching efficacy requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in QQ research.
Agar (B569324) Diffusion Bioassay for Qualitative QQ Analysis
This method provides a rapid, qualitative screening for AHL degradation.
Principle: A lawn of an AHL biosensor strain, which produces a visible pigment (e.g., violacein (B1683560) in Chromobacterium violaceum) or another reporter signal in the presence of AHLs, is used. A well is created in the agar, and the test sample (e.g., cell-free supernatant of a potential QQ bacterium) is added along with a known concentration of a specific AHL. A zone of inhibition of the reporter signal around the well indicates AHL degradation.[16][17]
Protocol:
-
Prepare Luria-Bertani (LB) agar plates.
-
Inoculate molten, cooled LB soft agar (0.7% agar) with an overnight culture of the biosensor strain (e.g., C. violaceum CV026 for short-chain AHLs or Agrobacterium tumefaciens A136 for a broader range).[16][17]
-
Add a specific AHL (e.g., C6-HSL for CV026) to the soft agar to a final concentration that induces a strong reporter signal.
-
Pour the inoculated soft agar onto the prepared LB agar plates and allow it to solidify.
-
Create a well in the center of the plate using a sterile cork borer.
-
Add a known volume (e.g., 50 µL) of the test sample (e.g., cell-free supernatant from a potential QQ strain) to the well.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Observe for a clear halo or a zone of reduced pigmentation around the well, indicating AHL degradation.
Quantitative Analysis of AHL Degradation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and quantitative method for measuring the disappearance of specific AHLs.[18]
Principle: The test sample is incubated with a known concentration of a specific AHL. At various time points, aliquots are taken, and the reaction is stopped. The remaining AHL is extracted and quantified using LC-MS/MS.
Protocol:
-
Prepare a reaction mixture containing the QQ enzyme or cell-free supernatant and a specific AHL at a known concentration in a suitable buffer.
-
Incubate the reaction mixture at an optimal temperature.
-
At defined time intervals (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction, for example, by adding an equal volume of acidified ethyl acetate (B1210297) to extract the AHLs.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the AHLs and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a reverse-phase C18 column on an LC-MS/MS system, using appropriate standards for quantification.[18]
Acidification Assay to Differentiate Lactonase and Acylase Activity
This simple assay helps to distinguish between the two major AHL degradation mechanisms.
Principle: The hydrolysis of the lactone ring by AHL lactonases is a reversible reaction under acidic conditions.[10] In contrast, the cleavage of the amide bond by AHL acylases is irreversible.
Protocol:
-
Perform an AHL degradation assay as described above.
-
After incubation, divide the reaction mixture into two aliquots.
-
Acidify one aliquot to a pH below 2.0 by adding HCl and incubate for several hours to allow for potential relactonization.[10]
-
Leave the other aliquot at a neutral pH as a control.
-
Neutralize the acidified aliquot.
-
Test both aliquots for the presence of AHL activity using a bioassay.
-
Restoration of AHL activity in the acidified sample indicates lactonase activity, while a lack of restoration suggests acylase activity.
Experimental Workflow for QQ Efficacy Assessment
The following diagram illustrates a typical workflow for identifying and characterizing quorum quenching activity against different AHLs.
Conclusion
The efficacy of quorum quenching is highly dependent on the specific enzyme and the structure of the target AHL molecule. While AHL lactonases often exhibit broad activity against a range of AHLs, AHL acylases are typically more specific for long-chain variants. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new quorum quenching agents. A thorough understanding of the comparative efficacy of different QQ mechanisms is essential for the rational design and development of novel anti-virulence drugs that can effectively combat a wide spectrum of bacterial pathogens.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence [frontiersin.org]
- 5. Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]
- 16. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
Validation of a New C11-HSL Biosensor: A Comparative Guide
For researchers engaged in quorum sensing studies and the development of anti-biofilm therapeutics, the accurate detection and quantification of N-acyl-homoserine lactones (AHLs) are paramount. This guide provides a comprehensive framework for the validation of a new biosensor for N-(β-ketoundecanoyl)-L-homoserine lactone (C11-HSL), comparing its performance against established standards.
C11-HSL Biosensor Signaling Pathway
The new C11-HSL biosensor operates on a common principle for AHL detection. It is a whole-cell biosensor genetically engineered to produce a measurable output in the presence of the target molecule. The core components are a receptor protein, typically from the LuxR family, which specifically recognizes C11-HSL, and a reporter gene whose expression is controlled by the C11-HSL-receptor complex. Upon binding of C11-HSL, the receptor-ligand complex activates the transcription of the reporter gene, leading to the production of a quantifiable signal, such as light (from luciferase), color (from β-galactosidase), or fluorescence (from a fluorescent protein).
Experimental Validation Workflow
The validation of a new C11-HSL biosensor requires a systematic approach to characterize its performance. The workflow involves preparing a range of C11-HSL concentrations, exposing the biosensor to these standards, and measuring the output. This is followed by specificity testing against other AHLs and a direct comparison with a gold-standard analytical method like LC-MS/MS.
Performance Comparison of C11-HSL Detection Methods
The performance of the new C11-HSL biosensor is evaluated against existing whole-cell biosensors and the gold-standard analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | New C11-HSL Biosensor (Hypothetical Data) | Agrobacterium tumefaciens KYC55 | Chromobacterium violaceum CV026 | LC-MS/MS |
| Limit of Detection (LOD) | ~10 nM | Broad range, sensitive to 3-oxo-substituted AHLs. | Responds poorly to AHLs with acyl chains of C10 or more.[1] | ~0.28 - 9.3 pmol |
| Dynamic Range | 10 nM - 10 µM | Wide, but response can be non-linear. | Narrow for long-chain AHLs. | Several orders of magnitude, highly linear. |
| Specificity for C11-HSL | High | Moderate, responds to a range of 3-oxo-AHLs.[1] | Low, primarily for short-chain AHLs.[1] | Very High (based on mass-to-charge ratio and fragmentation). |
| Throughput | High (96-well plate format) | High (plate-based assays). | High (plate-based assays). | Low to Medium (sample preparation and run time). |
| Cost | Low | Low | Low | High |
| Expertise Required | Basic microbiology and plate reader operation. | Basic microbiology. | Basic microbiology. | Specialized analytical chemistry expertise. |
Experimental Protocols
Preparation of C11-HSL Standards
-
Stock Solution: Prepare a 10 mM stock solution of C11-HSL in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate growth medium for the biosensor to create a range of standards (e.g., from 1 pM to 100 µM).
-
Controls: Include a solvent-only control and a no-AHL control.
Dose-Response Assay
-
Biosensor Culture: Grow the new C11-HSL biosensor strain to mid-log phase and then dilute it to a standardized optical density (e.g., OD600 of 0.1).
-
Assay Setup: In a 96-well microtiter plate, add a fixed volume of the diluted biosensor culture to each well containing the prepared C11-HSL standards and controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the biosensor for a predetermined time to allow for reporter gene expression.
-
Signal Measurement: Measure the reporter signal (e.g., luminescence using a plate reader).
-
Data Analysis: Plot the signal intensity against the C11-HSL concentration. Determine the Limit of Detection (LOD) as the lowest concentration that produces a signal significantly above the background. Define the dynamic range as the concentration range over which a change in C11-HSL concentration results in a proportional change in signal.
Specificity (Cross-Reactivity) Assay
-
AHL Panel: Prepare solutions of other AHLs with varying acyl chain lengths and substitutions (e.g., C4-HSL, C6-HSL, 3-oxo-C8-HSL, C10-HSL, C12-HSL) at a concentration that elicits a strong response with C11-HSL.
-
Assay: Perform the assay as described in the dose-response protocol, but using the panel of different AHLs instead of C11-HSL standards.
-
Analysis: Compare the signal generated by each AHL to the signal from C11-HSL. High specificity is indicated by a strong response to C11-HSL and minimal to no response to other AHLs.
Comparison with LC-MS/MS
-
Sample Preparation: Prepare samples with known concentrations of C11-HSL, as well as experimental samples (e.g., bacterial culture supernatants).
-
Extraction: Perform a liquid-liquid extraction of AHLs from the samples, typically using an acidified organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.[2] This method provides absolute quantification based on the mass-to-charge ratio and fragmentation pattern of the target molecule.[2]
-
Correlation: Compare the quantitative results from the new biosensor with those obtained from LC-MS/MS to assess the accuracy of the biosensor.
Conclusion
The validation of a new C11-HSL biosensor is a critical step in its development. By following a rigorous experimental protocol that includes determining the dose-response, assessing specificity, and comparing against a gold-standard analytical method, researchers can establish the reliability and utility of the new tool. While whole-cell biosensors offer advantages in terms of cost and throughput for screening applications, LC-MS/MS remains the benchmark for absolute quantification.[2] A well-characterized biosensor, with clearly defined performance metrics, is an invaluable asset for advancing our understanding of quorum sensing and for the discovery of novel therapeutics.
References
Differential Gene Expression in Response to Acyl-Homoserine Lactones: A Comparative Guide
A Note on C11-HSL: Direct comparative studies on the differential gene expression induced by N-undecanoyl-L-homoserine lactone (C11-HSL) versus other acyl-homoserine lactones (AHLs) are limited in publicly available research. Therefore, this guide provides a comparative framework using two well-characterized AHLs as exemplars: the long-chain 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa and the short-chain octanoyl-L-homoserine lactone (C8-HSL) from Burkholderia cenocepacia. This comparison illustrates the principles of differential gene regulation by AHLs of varying acyl chain lengths, providing a valuable reference for researchers in quorum sensing and drug development.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length and modification. The specificity of the AHL signal is determined by the length and substitution of this acyl chain, which in turn dictates the cognate LuxR-type receptor it activates and the subsequent downstream gene expression profile.
This guide explores the differential gene expression in response to a long-chain AHL, 3-oxo-C12-HSL, and a short-chain AHL, C8-HSL. Understanding these differences is crucial for the development of targeted anti-virulence strategies that disrupt bacterial communication.
Comparative Analysis of AHL-Regulated Gene Expression
The following tables summarize the differential expression of key genes in Pseudomonas aeruginosa and Burkholderia cenocepacia in response to their cognate AHLs. The data is compiled from various transcriptomic and proteomic studies.
Table 1: Differential Gene Expression in Pseudomonas aeruginosa in Response to 3-oxo-C12-HSL (LasR Regulon)
| Gene | Function | Fold Change (mRNA/Protein) | Regulation |
| lasA | Protease | Up | Positive |
| lasB | Elastase | Up | Positive |
| rhlA | Rhamnolipid biosynthesis | Up | Positive |
| rhlB | Rhamnolipid biosynthesis | Up | Positive |
| toxA | Exotoxin A | Up | Positive |
| aprA | Alkaline protease | Up | Positive |
| phzA1 | Phenazine biosynthesis | Up | Positive |
| hcnA | Hydrogen cyanide synthesis | Up | Positive |
| pqsA | PQS synthesis | Up | Positive |
| rsaL | Repressor of QS | Up | Positive |
Table 2: Differential Gene Expression in Burkholderia cenocepacia in Response to C8-HSL (CepR Regulon)
| Gene | Function | Fold Change (mRNA/Protein) | Regulation |
| cepI | C8-HSL synthase | Up | Positive |
| zmpA | Zinc metalloprotease | Up | Positive |
| aidA | Virulence factor | Up | Positive |
| bclA | Lectin | Up | Positive |
| cepR | Transcriptional regulator | Down | Negative |
| pvdA | Ornibactin biosynthesis | Up | Positive |
| fliC | Flagellin | Down | Negative |
| shvR | Virulence regulator | Up | Positive |
Signaling Pathways
The canonical LuxI/LuxR-type quorum sensing system forms the basis for AHL-mediated gene regulation. The specificity of this system is dictated by the interaction between the AHL signal and its cognate LuxR-type receptor.
Caption: General signaling pathway for LuxI/LuxR-type quorum sensing.
The following diagram illustrates the specificity of the LasIR and CepIR systems for their respective AHL signals.
Caption: Specificity of LasR and CepR for their cognate AHL signals.
Experimental Protocols
The following are generalized protocols for transcriptomic and proteomic analyses of AHL-induced gene expression, based on methodologies reported in the literature.
Transcriptomic Analysis (RNA-Seq)
This protocol outlines the key steps for analyzing differential gene expression using RNA sequencing.
Caption: Workflow for transcriptomic analysis of AHL-induced gene expression.
1. Bacterial Growth and Treatment:
-
Grow bacterial cultures (e.g., P. aeruginosa PAO1 or B. cenocepacia K56-2) to the desired optical density (e.g., mid-logarithmic phase) in a suitable growth medium (e.g., LB broth).
-
Split the culture into two groups: a treatment group supplemented with a specific AHL (e.g., 10 µM 3-oxo-C12-HSL or 10 µM C8-HSL) and a control group with the solvent (e.g., DMSO).
-
Incubate both cultures under the same conditions for a defined period (e.g., 2-4 hours).
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
3. RNA Quality Control and Ribosomal RNA (rRNA) Depletion:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Deplete rRNA from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
4. cDNA Library Preparation and Sequencing:
-
Prepare cDNA libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform high-throughput sequencing of the prepared libraries on a platform like the Illumina NovaSeq.
5. Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Map the reads to the respective reference genome (P. aeruginosa PAO1 or B. cenocepacia J2315) using a splice-aware aligner like STAR.
-
Quantify gene expression levels and perform differential expression analysis between the AHL-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
Quantitative Proteomic Analysis (LC-MS/MS)
This protocol provides an overview of the steps involved in comparing the proteomes of bacteria in response to AHLs.
1. Bacterial Growth and Protein Extraction:
-
Grow and treat bacterial cultures as described for the RNA-Seq protocol.
-
Harvest cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Lyse the cells using a method such as sonication or bead beating in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
2. Protein Quantification and Digestion:
-
Determine the protein concentration of each extract using a standard assay like the Bradford or BCA assay.
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin overnight at 37°C.
3. Peptide Cleanup and Labeling (Optional):
-
Desalt the resulting peptide mixtures using C18 spin columns.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or a label-free quantification approach can be used.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer to generate tandem mass spectra.
5. Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
-
Search the spectra against the appropriate bacterial protein database to identify peptides and proteins.
-
Perform quantitative analysis to determine the relative abundance of proteins between the AHL-treated and control samples.
-
Identify proteins with a statistically significant change in abundance.
Conclusion
The differential gene expression in response to various AHLs is a cornerstone of the specificity and complexity of quorum sensing in Gram-negative bacteria. While this guide uses 3-oxo-C12-HSL in P. aeruginosa and C8-HSL in B. cenocepacia as illustrative examples, the principles of a specific AHL-receptor pair leading to the regulation of a distinct set of genes are broadly applicable. The acyl chain length and modifications are critical determinants of this specificity, influencing the binding affinity to the cognate LuxR-type receptor and thereby shaping the downstream transcriptional response. Further research into the specific effects of less-studied AHLs, such as C11-HSL, will be invaluable for a more complete understanding of bacterial communication and for the development of novel anti-virulence therapies.
L- vs. D-Undecanoyl-Homoserine Lactone: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), the stereochemistry of signaling molecules plays a pivotal role in determining their biological activity. N-acyl-homoserine lactones (AHLs) are a prominent class of QS signals in Gram-negative bacteria, orchestrating collective behaviors such as biofilm formation and virulence factor production. This guide provides an objective comparison of the biological activity of the L- and D-enantiomers of undecanoyl-homoserine lactone (C11-HSL), supported by established principles in the field and outlining detailed experimental protocols for their evaluation.
Executive Summary
Quantitative Bioactivity Comparison
The following table summarizes the expected biological activities of L- and D-undecanoyl-homoserine lactone based on the well-established principles of AHL stereospecificity. The quantitative data are inferred from studies on other long-chain AHLs and their interaction with cognate receptors, such as LasR in Pseudomonas aeruginosa.
| Enantiomer | Expected Biological Activity | Predicted Agonist/Antagonist Effect | Expected EC50/IC50 |
| L-Undecanoyl-Homoserine Lactone | High | Potent Agonist | Low nanomolar to micromolar range |
| D-Undecanoyl-Homoserine Lactone | Very Low to None | Inactive or Weak Antagonist | Very high or not measurable |
Signaling Pathway
The canonical signaling pathway for L-AHLs involves their passive diffusion across the bacterial cell membrane and binding to a cytoplasmic LuxR-type receptor. This binding event induces dimerization and a conformational change in the receptor, enabling it to bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription.
Caption: Canonical L-AHL signaling pathway leading to target gene activation.
Experimental Protocols
To empirically determine and compare the biological activities of L- and D-undecanoyl-homoserine lactone, a reporter gene assay using a bacterial strain engineered to express a reporter protein (e.g., GFP, LacZ) in response to AHL detection is the gold standard.
Experimental Workflow: Reporter Gene Assay
The following diagram illustrates the general workflow for comparing the bioactivity of the L- and D-enantiomers.
Safety Operating Guide
Navigating the Safe Disposal of N-undecanoyl-L-Homoserine lactone in a Laboratory Setting
Core Safety and Handling Principles
Before addressing disposal, it is crucial to handle N-undecanoyl-L-Homoserine lactone with appropriate care. Based on information for analogous compounds, this substance should be considered a potential irritant to the skin, eyes, and respiratory tract. Therefore, standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat, should be worn at all times. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following procedure provides a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions, must be segregated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the solvents used to dissolve the compound.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound" and any solvents present.
-
-
In-Lab Storage of Waste:
-
Store the sealed waste container in a designated, secure secondary containment area within the laboratory.
-
This storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with a complete and accurate description of the waste contents.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for the closely related N-dodecanoyl-L-Homoserine lactone, which can serve as a useful reference.
| Property | Value | Source Compound |
| Molecular Formula | C16H29NO3 | N-dodecanoyl-L-Homoserine lactone |
| Molecular Weight | 283.41 g/mol | N-dodecanoyl-L-Homoserine lactone |
| Hazard Class | Aquatic Chronic 4 | N-dodecanoyl-L-Homoserine lactone |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life | N-dodecanoyl-L-Homoserine lactone |
| Disposal Code | P501: Dispose of contents/container in accordance with local regulation | N-dodecanoyl-L-Homoserine lactone |
This data is for N-dodecanoyl-L-Homoserine lactone and should be used as a surrogate for initial safety and handling assessments of this compound.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the degradation or disposal of this compound. Disposal is primarily handled through licensed hazardous waste management companies, which typically employ high-temperature incineration.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling N-undecanoyl-L-Homoserine Lactone
Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of N-undecanoyl-L-Homoserine lactone in a laboratory setting. This guide provides researchers, scientists, and drug development professionals with immediate, procedural information to foster a safe research environment and build trust in laboratory safety practices.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This is based on the potential for skin, eye, and respiratory irritation as indicated for analogous compounds.[1]
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, >0.11 mm thickness, with a breakthrough time of >480 minutes.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Body Protection | Laboratory coat | Long-sleeved, properly fitted to cover personal clothing. |
| Respiratory | Not generally required under normal use | If creating aerosols or dust, use a NIOSH-approved respirator with an appropriate particulate filter.[3] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, researchers should adhere to the following procedural steps:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.[4]
-
Donning PPE: Put on a lab coat, followed by safety glasses and gloves as specified in the table above.
-
Weighing and Aliquoting: If working with a powdered form, conduct these activities in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[3] Use appropriate tools to handle the substance and avoid direct contact.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to prevent splashing.
-
Experimental Use: Handle the compound with care, avoiding contact with skin and eyes.[3]
-
Post-Handling: After use, thoroughly clean the work area. Remove gloves using a technique that avoids contaminating your hands.[5] Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is crucial to maintain laboratory and environmental safety.
-
Waste Categorization: While some similar, less hazardous AHLs may be disposed of with household waste in small quantities, it is prudent to treat this compound as a chemical waste product.[6]
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain unless permitted by local regulations.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Decontamination: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned with an appropriate solvent.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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